molecular formula C5H4ClNO2 B1586171 4-Methyloxazole-5-carbonyl chloride CAS No. 62348-24-7

4-Methyloxazole-5-carbonyl chloride

Cat. No.: B1586171
CAS No.: 62348-24-7
M. Wt: 145.54 g/mol
InChI Key: YPKNOSGIABPXKS-UHFFFAOYSA-N
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Description

4-Methyloxazole-5-carbonyl chloride is a useful research compound. Its molecular formula is C5H4ClNO2 and its molecular weight is 145.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyloxazole-5-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyloxazole-5-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,3-oxazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)9-2-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKNOSGIABPXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383589
Record name 4-Methyloxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62348-24-7
Record name 4-Methyloxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyloxazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 4-methyloxazole-5-carbonyl chloride, a crucial building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the practical and theoretical aspects of the synthesis, emphasizing not just the procedural steps but the underlying chemical principles that govern the selection of reagents and conditions.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent component for interacting with biological targets such as enzymes and receptors.[2] Derivatives of oxazoles and their isomers, isoxazoles, have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them highly attractive for drug discovery programs.[1][3] 4-Methyloxazole-5-carbonyl chloride, as a reactive acyl chloride, serves as a key intermediate for the introduction of the 4-methyloxazole-5-carboxamide moiety into more complex molecules, enabling the exploration of new chemical space in the quest for novel therapeutics.

Synthetic Strategy: A Two-Stage Approach

The synthesis of 4-methyloxazole-5-carbonyl chloride is most effectively approached in two main stages, starting from commercially available precursors. This strategy ensures a high purity of the final product and allows for straightforward purification at each step.

  • Stage 1: Synthesis of 4-Methyloxazole-5-carboxylic Acid. This stage involves the formation of the oxazole ring and subsequent hydrolysis of an ester intermediate to the desired carboxylic acid.

  • Stage 2: Conversion of the Carboxylic Acid to the Acyl Chloride. This final step employs a chlorinating agent to transform the carboxylic acid into the more reactive 4-methyloxazole-5-carbonyl chloride.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Stage 1: Carboxylic Acid Synthesis cluster_1 Stage 2: Acyl Chloride Formation A Ethyl α-chloroacetoacetate + Formamide B Ethyl 4-methyloxazole-5-carboxylate A->B Ring Formation C 4-Methyloxazole-5-carboxylic Acid B->C Ester Hydrolysis D 4-Methyloxazole-5-carbonyl Chloride C->D Chlorination

Caption: Overall synthetic workflow for 4-methyloxazole-5-carbonyl chloride.

Stage 1: Synthesis of 4-Methyloxazole-5-carboxylic Acid

The precursor carboxylic acid can be synthesized from its corresponding ethyl ester, ethyl 4-methyloxazole-5-carboxylate.

Protocol 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate

This protocol is adapted from a patented procedure for the synthesis of 4-methyloxazole-5-carboxylic esters.[4]

Reaction:

  • Ethyl α-chloroacetoacetate + Formamide → Ethyl 4-methyloxazole-5-carboxylate

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl α-chloroacetoacetate and a molar excess of formamide (e.g., 1:3 molar ratio).

  • Heat the reaction mixture with stirring to 120-150°C for several hours (e.g., 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add an ice-cold aqueous solution of a weak base, such as potassium carbonate, to neutralize the hydrochloric acid formed during the reaction.

  • Extract the aqueous mixture with a suitable organic solvent, such as benzene or methylene chloride.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield ethyl 4-methyloxazole-5-carboxylate.[4]

Protocol 2: Hydrolysis of Ethyl 4-methyloxazole-5-carboxylate

The hydrolysis of the ester to the carboxylic acid can be achieved under either acidic or basic conditions.

Experimental Protocol (Basic Hydrolysis):

  • Dissolve ethyl 4-methyloxazole-5-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution reaches approximately 2.

  • The precipitated 4-methyloxazole-5-carboxylic acid is then collected by filtration.

  • Wash the solid with a small amount of cold water and dry under vacuum.

Experimental Protocol (Acidic Hydrolysis):

An analogous procedure for a similar isoxazole compound suggests that acidic hydrolysis is also effective.[5]

  • To the ethyl 4-methyloxazole-5-carboxylate, add a strong acid solution (e.g., 60% aqueous sulfuric acid).

  • Heat the mixture to approximately 85°C. If the alcohol byproduct has a lower boiling point, it can be continuously removed by distillation to drive the reaction to completion.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture in a refrigerator to precipitate the carboxylic acid.

  • Filter the solid and recrystallize from a suitable solvent system (e.g., a mixture of acetic acid and toluene) to obtain the pure 4-methyloxazole-5-carboxylic acid.[5]

Stage 2: Synthesis of 4-Methyloxazole-5-carbonyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a critical step. Two common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Method A: Chlorination using Thionyl Chloride

Thionyl chloride is a widely used reagent for this conversion due to the convenient removal of byproducts.[6][7] The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture.[7]

Reaction Mechanism:

The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and a proton to form a chlorosulfite intermediate. The subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl.

Thionyl_Chloride_Mechanism cluster_0 Mechanism with Thionyl Chloride RCOOH R-COOH Intermediate1 R-CO-O-SOCl (Chlorosulfite intermediate) RCOOH->Intermediate1 + SOCl₂ - HCl SOCl2 SOCl₂ RCOCl R-COCl Intermediate1->RCOCl + Cl⁻ (from SOCl₂ or HCl) Gases SO₂ + HCl

Caption: Simplified mechanism of acyl chloride formation using thionyl chloride.

Experimental Protocol:

This protocol is based on a similar procedure for the synthesis of 4-methylthiazole-5-carboxylic acid chloride.[8]

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 4-methyloxazole-5-carboxylic acid.

  • Carefully add an excess of thionyl chloride (e.g., 5-10 molar equivalents). The reaction can be performed neat or in an inert solvent like toluene.[5]

  • Heat the mixture to reflux and maintain for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood.

  • After the reaction is complete (as indicated by the cessation of gas evolution), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.[8]

  • The resulting crude 4-methyloxazole-5-carbonyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation.

Method B: Chlorination using Oxalyl Chloride and Catalytic DMF

Oxalyl chloride is another excellent reagent for this transformation, often providing milder reaction conditions.[6] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

Reaction Mechanism:

The mechanism with oxalyl chloride and catalytic DMF involves the formation of a Vilsmeier reagent from the reaction of oxalyl chloride and DMF. This Vilsmeier reagent is a highly reactive species that activates the carboxylic acid. The activated intermediate then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, with the regeneration of the DMF catalyst and the evolution of carbon dioxide and carbon monoxide gases.[9]

Oxalyl_Chloride_Mechanism cluster_1 Mechanism with Oxalyl Chloride/DMF DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + (COCl)₂ OxalylCl (COCl)₂ Activated_Intermediate Activated Intermediate Vilsmeier->Activated_Intermediate + R-COOH - DMF - HCl RCOOH R-COOH RCOCl R-COCl Activated_Intermediate->RCOCl + Cl⁻ Gases CO₂ + CO + HCl

Caption: Simplified mechanism of acyl chloride formation using oxalyl chloride and catalytic DMF.

Experimental Protocol:

  • To a solution of 4-methyloxazole-5-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture in an ice bath.

  • Slowly add a slight molar excess of oxalyl chloride (e.g., 1.1-1.5 equivalents) dropwise. Vigorous gas evolution (CO and CO₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.

  • The solvent and any remaining volatile byproducts are removed under reduced pressure to yield the crude 4-methyloxazole-5-carbonyl chloride.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl 4-methyloxazole-5-carboxylateC₇H₉NO₃155.15Solid or oil
4-Methyloxazole-5-carboxylic acidC₅H₅NO₃127.10Solid
4-Methyloxazole-5-carbonyl chlorideC₅H₄ClNO₂145.54Liquid (est.)

Conclusion

The synthesis of 4-methyloxazole-5-carbonyl chloride is a readily achievable process for researchers in organic and medicinal chemistry. By following a two-stage approach involving the synthesis and subsequent chlorination of 4-methyloxazole-5-carboxylic acid, this valuable synthetic intermediate can be obtained in good yield and purity. The choice between thionyl chloride and oxalyl chloride for the final chlorination step will depend on the specific requirements of the subsequent reactions and the scale of the synthesis. Careful attention to anhydrous conditions and appropriate handling of corrosive reagents are paramount for a successful outcome. This guide provides the necessary procedural and theoretical foundation for the confident and safe execution of this synthesis in a research setting.

References

  • ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Gao, F., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 16(8), 6596-6603. Retrieved from [Link]

  • Reagent Guide. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2-arylindole-4-carboxylic amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Organic Syntheses. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. 53, 59. Retrieved from [Link]

  • Google Patents. (1970). Production of 4-methyloxazole-5-carboxylic esters. US3538110A.
  • Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435. Retrieved from [Link]

  • Donahue, M. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. Retrieved from [Link]

  • Al-Mulla, A. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. US20030139606A1.
  • Arkivoc. (2002). Inter- and intramolecular Diels-Alder/retro-Diels-Alder reactions of 4-silylated oxazoles. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methyloxazole-5-carboxylate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Khodja, A. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2021). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Mourad, A. K., & Czekelius, C. (n.d.). The synthesis of esters from carboxylic acids and their derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.
  • ResearchGate. (n.d.). DMF‐catalysed chlorination of carboxylic acids. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Reddit. (2015). Need help in converting a carboxylic acid to an acyl chloride. Retrieved from [Link]

  • Sci-Hub. (1983). Synthesis of 4(5)‐hydroxymethylimidazoles by hydroxymethylation and decarboxylation of imidazole‐4(5)‐carboxylic acids. Retrieved from [Link]

  • DergiPark. (2023). Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (2009). Process for producing carboxylic acid chloride. EP2128122A1.

Sources

An In-depth Technical Guide to 4-Methyloxazole-5-carbonyl chloride: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyloxazole-5-carbonyl chloride is a reactive acyl chloride building block that holds significant importance in the field of medicinal chemistry and drug development. Its unique structural motif, the oxazole ring, is a key pharmacophore found in a variety of biologically active compounds.[1] This guide provides a comprehensive overview of the physical and chemical properties of 4-methyloxazole-5-carbonyl chloride, detailed synthesis protocols, its reactivity profile, and its applications as a crucial intermediate in the synthesis of pharmaceutical agents.

Physicochemical Properties

4-Methyloxazole-5-carbonyl chloride is a combustible liquid with a pungent odor.[2] A summary of its key physical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 62348-24-7[2]
Molecular Formula C₅H₄ClNO₂[2]
Molecular Weight 145.54 g/mol [2]
Boiling Point 80 °C[3]
Density 1.345 g/cm³[3]
Flash Point 72.6 °C[3]
Refractive Index 1.498[3]

Synthesis of 4-Methyloxazole-5-carbonyl chloride

The most common and laboratory-scalable method for the preparation of 4-methyloxazole-5-carbonyl chloride is the reaction of 4-methyloxazole-5-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is adapted from established procedures for the synthesis of similar acyl chlorides.

Diagram of the Synthesis Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation Reactants 4-Methyloxazole-5-carboxylic acid Thionyl Chloride (excess) Dry Toluene Reaction_Vessel Round-bottom flask with reflux condenser and drying tube Reactants->Reaction_Vessel Heating Reflux for 2-3 hours Reaction_Vessel->Heating Monitoring Monitor reaction completion (e.g., by TLC) Heating->Monitoring Evaporation Remove excess thionyl chloride and solvent under reduced pressure Monitoring->Evaporation Distillation Purify by vacuum distillation Evaporation->Distillation Product 4-Methyloxazole-5-carbonyl chloride Distillation->Product

A typical workflow for the synthesis of 4-methyloxazole-5-carbonyl chloride.

Materials:

  • 4-methyloxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Drying tube (filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and drying tube, add 4-methyloxazole-5-carboxylic acid.

  • Add anhydrous toluene to the flask to create a slurry.

  • Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the slurry. Caution: This reaction is exothermic and releases toxic gases (HCl and SO₂). Perform this step in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitor by TLC or the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The crude 4-methyloxazole-5-carbonyl chloride can be purified by vacuum distillation to yield the final product.

Industrial Scale Synthesis

For larger-scale industrial production, an alternative method utilizing bis(trichloromethyl) carbonate (triphosgene) as the chlorinating agent has been reported. This method can offer advantages in terms of handling and by-product profiles.[4]

Chemical Reactivity

The carbonyl chloride group in 4-methyloxazole-5-carbonyl chloride is a highly reactive electrophile, making it susceptible to nucleophilic acyl substitution reactions.

Reaction with Amines to Form Amides

The most prominent reaction of 4-methyloxazole-5-carbonyl chloride is its reaction with primary or secondary amines to form the corresponding amides. This reaction is fundamental to its utility in drug synthesis, as the amide bond is a common linkage in pharmaceutical compounds.

General Reaction Scheme:

Sources

4-Methyloxazole-5-carbonyl chloride chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methyloxazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction and Core Properties

The 1,3-oxazole ring is a fundamental heterocyclic motif that commands significant attention in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities have cemented its role as a privileged scaffold in drug design.[1] Compounds incorporating the oxazole core are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic properties.[1]

Within this chemical class, 4-Methyloxazole-5-carbonyl chloride emerges as a highly valuable and reactive synthetic intermediate. Its structure combines the stable, aromatic oxazole core with a reactive acyl chloride group, making it an ideal building block for introducing the 4-methyl-5-oxazoyl moiety into larger, more complex molecules. This guide provides a comprehensive technical overview of its structure, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.

PropertyValueSource
IUPAC Name 4-methyl-1,3-oxazole-5-carbonyl chloride[2]
CAS Number 62348-24-7[3]
Molecular Formula C₅H₄ClNO₂[3]
Molecular Weight 145.54 g/mol [3]
Density 1.345 g/cm³[3]
Boiling Point 80 °C[3]
Flash Point 72.6 °C[3]

Chemical Structure and Nomenclature

The formal IUPAC name for this compound is 4-methyl-1,3-oxazole-5-carbonyl chloride .[2] The numbering of the oxazole ring begins at the oxygen atom (position 1) and proceeds towards the nitrogen atom (position 3). The structure is characterized by a methyl group at position 4 and a carbonyl chloride group at position 5.

Chemical Structure: Chemical structure of 4-Methyloxazole-5-carbonyl chloride

Synthesis and Purification

The most direct and industrially scalable method for preparing 4-Methyloxazole-5-carbonyl chloride is through the chlorination of its corresponding carboxylic acid precursor, 4-methyloxazole-5-carboxylic acid.

Causality of Reagent Choice: Thionyl Chloride

Thionyl chloride (SOCl₂) is the preferred reagent for this conversion for several critical reasons:

  • High Reactivity: It readily converts carboxylic acids to acyl chlorides under relatively mild conditions.

  • Purity of Products: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. This facilitates their easy removal from the reaction mixture, driving the reaction to completion and simplifying the purification of the final product.

  • Solvent Compatibility: The reaction can be performed neat or in a variety of inert aprotic solvents like toluene or dichloromethane.

A detailed synthetic protocol is outlined below, adapted from standard procedures for acyl chloride formation.[4][5]

G cluster_reactants Reactants cluster_products Products CarboxylicAcid 4-Methyloxazole-5-carboxylic acid AcylChloride 4-Methyloxazole-5-carbonyl chloride CarboxylicAcid->AcylChloride Reflux, Inert Solvent (e.g., Toluene) ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcylChloride Byproducts SO₂ (g) + HCl (g) G AcylChloride 4-Methyloxazole-5-carbonyl chloride Product Acylated Product (Amide, Ester) AcylChloride->Product Acylation Nucleophile Nucleophile (R-NH₂, R-OH, etc.) Nucleophile->Product Byproduct HCl

Sources

A Guide to the Safe Handling of 4-Methyloxazole-5-Carbonyl Chloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of 4-Methyloxazole-5-Carbonyl Chloride in Modern Drug Discovery

4-Methyloxazole-5-carbonyl chloride is a heterocyclic acyl chloride that serves as a valuable building block in the synthesis of complex organic molecules. Its oxazole core is a common motif in many biologically active compounds, making it a reagent of interest for medicinal chemists and process development scientists.[1] The inherent reactivity of the acyl chloride functional group allows for the facile formation of amide, ester, and ketone linkages, which are fundamental transformations in the construction of novel pharmaceutical candidates. However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 4-methyloxazole-5-carbonyl chloride, grounded in the principles of chemical reactivity and laboratory safety.

Hazard Identification and Risk Assessment

4-Methyloxazole-5-carbonyl chloride is a corrosive and water-reactive substance that can cause severe skin burns and eye damage.[2][3] The primary hazards are associated with its rapid reaction with nucleophiles, particularly water, which is ubiquitous in the ambient environment.

Key Hazards:

  • Corrosivity: Direct contact with skin or eyes can cause severe burns and potentially irreversible damage.[2]

  • Water Reactivity: Reacts violently with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas and 4-methyl-5-isoxazolecarboxylic acid.[3][4] This reaction is exothermic and can lead to a rapid increase in pressure if it occurs in a sealed container.

  • Inhalation Hazard: The liberated HCl gas is a respiratory irritant that can cause chemical burns to the respiratory tract.[4] Inhalation of the compound itself, likely as dust or aerosol, is also a significant risk.

  • Ingestion: Ingestion can cause severe burns to the gastrointestinal tract and may be fatal.[2][5]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₄ClNO₂[6]
Molecular Weight 145.54 g/mol [6]
Appearance Colorless liquid[2]
Boiling Point 80 °C @ 12 mmHg[2]
Density 1.345 g/cm³[6]
Flash Point 72.6 °C[6]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

A robust safety strategy for handling 4-methyloxazole-5-carbonyl chloride relies on a hierarchy of controls, prioritizing engineering solutions to minimize exposure, supplemented by appropriate PPE.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for 4-Methyloxazole-5-carbonyl chloride cluster_examples Practical Implementation Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Primary barrier Fume Hood Fume Hood Engineering Controls->Fume Hood Inert Atmosphere Inert Atmosphere Engineering Controls->Inert Atmosphere PPE PPE Administrative Controls->PPE Secondary barrier SOPs Standard Operating Procedures (SOPs) Administrative Controls->SOPs Training Training Administrative Controls->Training Goggles & Face Shield Goggles & Face Shield PPE->Goggles & Face Shield Gloves & Lab Coat Gloves & Acid-Resistant Lab Coat PPE->Gloves & Lab Coat

Caption: Hierarchy of controls for safe handling.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 4-methyloxazole-5-carbonyl chloride must be performed in a certified chemical fume hood to prevent the inhalation of vapors and HCl gas.[4][7]

  • Inert Atmosphere: Due to its high reactivity with moisture, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to maintain the compound's integrity and prevent the formation of hazardous byproducts.[5][7]

  • Eyewash Station and Safety Shower: Immediate access to a functional eyewash station and safety shower is mandatory in any laboratory where this compound is handled.[4]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes.[2][4]

  • Skin Protection: An acid-resistant or flame-retardant lab coat, along with appropriate gloves (e.g., nitrile rubber for splash protection), should be worn.[2] Always inspect gloves for any signs of degradation before use. Contaminated clothing should be removed immediately and decontaminated before reuse.[7]

  • Respiratory Protection: For situations with a potential for exposure above established limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases should be used.[4]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents.

Handling
  • Work Area Preparation: Before starting any work, ensure the fume hood is clean and free of clutter. Have all necessary reagents, equipment, and waste containers readily available.

  • Inert Gas Techniques: Use Schlenk lines or a glove box for transfers and reactions to exclude atmospheric moisture.

  • Dispensing: When dispensing the liquid, use a syringe or cannula under a positive pressure of inert gas. Avoid pouring, as this can increase the risk of splashing and exposure to air.

  • Quenching: Any residual reagent on glassware or in reaction mixtures should be quenched carefully with a non-protic solvent like isopropanol before cleaning with water.

  • Waste Disposal: Dispose of all waste containing 4-methyloxazole-5-carbonyl chloride in a designated, properly labeled hazardous waste container.[7]

Storage
  • Container: Store in a tightly sealed container, preferably the original manufacturer's container, with the cap securely fastened.[2]

  • Atmosphere: Store under an inert atmosphere.[5]

  • Location: Keep in a cool, dry, and well-ventilated area designated for corrosive materials, away from incompatible substances.[2][8]

  • Incompatible Materials: Avoid storage near water, strong oxidizing agents, strong bases, and alcohols.[2][4]

Emergency Procedures: A Step-by-Step Response Plan

In the event of an emergency, a rapid and informed response is critical to minimizing harm.

Emergency_Response cluster_spill Chemical Spill Response cluster_exposure Personal Exposure Response Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill: Contain with Absorbent Assess->SmallSpill Minor LargeSpill Large Spill: Contact EHS Assess->LargeSpill Major Cleanup Collect & Package Waste SmallSpill->Cleanup LargeSpill->Cleanup After EHS arrival Decontaminate Decontaminate Area Cleanup->Decontaminate Exposure Exposure Occurs RemoveClothing Remove Contaminated Clothing Exposure->RemoveClothing Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation If inhaled Flush Flush Affected Area (15+ minutes) RemoveClothing->Flush Medical Seek Immediate Medical Attention Flush->Medical Inhalation->Medical

Caption: Emergency response workflow.

Spill Response
  • Small Spills (manageable by trained personnel):

    • Evacuate non-essential personnel from the immediate area.[9]

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[10] Do not use combustible materials.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by a soap and water wash.

  • Large Spills:

    • Evacuate the entire laboratory and alert others in the vicinity.[9]

    • If safe to do so, close the fume hood sash and shut down any ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[9][11]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

Synthetic Protocol Example: Amide Bond Formation

The following is a representative protocol for the use of 4-methyloxazole-5-carbonyl chloride in an amide coupling reaction. This protocol should be adapted and optimized for specific substrates and scales.

Reaction: Formation of N-benzyl-4-methyloxazole-5-carboxamide

  • Setup: Under an inert atmosphere of nitrogen, add a solution of benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a dry, aprotic solvent (e.g., dichloromethane) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition: Slowly add a solution of 4-methyloxazole-5-carbonyl chloride (1.1 equivalents) in the same dry solvent to the cooled reaction mixture dropwise via a syringe. The slow addition helps to control the exotherm of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Conclusion

4-Methyloxazole-5-carbonyl chloride is a valuable reagent in the synthesis of potential drug candidates. Its utility is directly linked to its high reactivity, which also defines its hazard profile. A comprehensive understanding of its chemical properties, coupled with the consistent application of robust engineering controls, appropriate personal protective equipment, and well-defined handling and emergency procedures, is essential for its safe and effective use in the laboratory. By fostering a culture of safety and preparedness, researchers can confidently leverage the synthetic potential of this compound while ensuring the well-being of themselves and their colleagues.

References

  • Chemsrc. (2025, August 22). 5-Methyl-4-isoxazolecarbonyl chloride Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from [Link]

  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • Reddit. (2023, July 31). Acetyl Chloride Storage. Retrieved from [Link]

  • Eastern Michigan University. (n.d.). Safety Program - Resources. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Chen, Z., Yan, W., & Su, W. (n.d.). Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy.

Sources

An In-depth Technical Guide to the Synthesis of 4-Methyloxazole-5-carbonyl chloride: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyloxazole-5-carbonyl chloride is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, combining the aromaticity and hydrogen bonding capabilities of the oxazole ring with the reactivity of an acyl chloride, make it a versatile scaffold for drug discovery. This guide provides a comprehensive overview of the primary synthetic routes to 4-methyloxazole-5-carbonyl chloride, with a focus on the selection of starting materials and the rationale behind the chosen chemical transformations.

The Principal Synthetic Pathway: A Three-Step Approach

The most direct and widely employed route to 4-methyloxazole-5-carbonyl chloride begins with readily available starting materials and proceeds through two key intermediates: ethyl 4-methyloxazole-5-carboxylate and 4-methyloxazole-5-carboxylic acid. This pathway is favored for its scalability and the relatively straightforward nature of each transformation.

Synthesis_Pathway A Ethyl α-chloroacetoacetate + Formamide B Ethyl 4-methyloxazole-5-carboxylate A->B Cyclocondensation C 4-Methyloxazole-5-carboxylic acid B->C Hydrolysis D 4-Methyloxazole-5-carbonyl chloride C->D Chlorination

Caption: Primary synthetic route to 4-Methyloxazole-5-carbonyl chloride.

Step 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate

The initial and crucial step is the construction of the oxazole ring. A common and efficient method involves the cyclocondensation of ethyl α-chloroacetoacetate with formamide.[1]

Causality behind Experimental Choices:

  • Ethyl α-chloroacetoacetate: This starting material provides the four-carbon backbone of the target oxazole, including the methyl group at the 4-position and the ester group at the 5-position. The α-chloro substituent serves as a leaving group, facilitating the ring-closing step.

  • Formamide: Formamide acts as the source of the nitrogen atom and the C2-hydrogen of the oxazole ring. In the reaction, it effectively provides the "N=CH-O" fragment.

Experimental Protocol:

  • To a stirred solution of ethyl α-chloroacetoacetate, an excess of formamide is added.

  • The mixture is heated, typically at a temperature range of 80-100 °C, for several hours.[1]

  • The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled and worked up. A typical workup involves dilution with water and extraction with an organic solvent (e.g., benzene or ethyl acetate).[1]

  • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

  • The crude product is then purified by distillation to yield pure ethyl 4-methyloxazole-5-carboxylate.[1]

ParameterValueReference
Starting Materials Ethyl α-chloroacetoacetate, Formamide[1]
Reaction Temperature 80-100 °C[1]
Typical Yield ~49%[1]
Purification Method Distillation[1]
Step 2: Hydrolysis of Ethyl 4-methyloxazole-5-carboxylate to 4-Methyloxazole-5-carboxylic acid

The second step involves the conversion of the ethyl ester to the corresponding carboxylic acid via hydrolysis. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential ring-opening of the oxazole under strongly basic conditions.[2]

Causality behind Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄): The acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Aqueous Conditions: Water acts as the nucleophile in the hydrolysis reaction.

Experimental Protocol:

  • Ethyl 4-methyloxazole-5-carboxylate is dissolved in an aqueous solution of a strong acid, such as sulfuric acid (e.g., 60% aqueous H₂SO₄).[2]

  • The mixture is heated to reflux for a period of 3-4 hours.[2]

  • During the reaction, ethanol is continuously distilled off to drive the equilibrium towards the formation of the carboxylic acid.[2]

  • After the reaction is complete, the mixture is cooled, and the resulting solid carboxylic acid is collected by filtration.

  • The crude product can be further purified by recrystallization.

ParameterValueReference
Starting Material Ethyl 4-methyloxazole-5-carboxylate[2]
Reagent 60% Aqueous H₂SO₄[2]
Reaction Time 3.5 hours[2]
Purification Method Crystallization[2]
Step 3: Conversion of 4-Methyloxazole-5-carboxylic acid to 4-Methyloxazole-5-carbonyl chloride

The final step is the conversion of the carboxylic acid to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is the most commonly used reagent for this transformation due to the clean nature of the reaction, where the byproducts are gaseous.[3][4][5]

Causality behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent reacts with the carboxylic acid to form a chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group. Subsequent nucleophilic attack by the chloride ion leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[4] This drives the reaction to completion.

Experimental Protocol:

  • 4-Methyloxazole-5-carboxylic acid is suspended in an excess of thionyl chloride. A solvent such as toluene can be used, but is often not necessary.[2][3]

  • The mixture is heated to reflux for 2-3 hours.[3]

  • The reaction is typically considered complete when the evolution of gas (SO₂ and HCl) ceases.

  • After cooling, the excess thionyl chloride is removed by distillation under reduced pressure.[3]

  • The resulting crude 4-methyloxazole-5-carbonyl chloride is often used in the next step without further purification.[3]

ParameterValueReference
Starting Material 4-Methyloxazole-5-carboxylic acid[2][3]
Reagent Thionyl chloride (SOCl₂)[2][3][5]
Reaction Condition Reflux[3]
Work-up Distillation of excess SOCl₂[3]

Alternative Synthetic Strategies

While the three-step pathway is the most common, other established methods for oxazole synthesis can be adapted to produce the 4-methyloxazole-5-carboxylic acid core. These can be advantageous depending on the availability of starting materials and the desired substitution patterns.

Alternative_Routes cluster_0 Robinson-Gabriel Synthesis cluster_1 Van Leusen Synthesis A α-Acylamino ketone B 4-Methyloxazole derivative A->B Dehydrative cyclization C Aldehyde E 5-Substituted Oxazole C->E D Tosylmethyl isocyanide (TosMIC) D->E

Caption: Alternative synthetic approaches to the oxazole core.

Robinson-Gabriel Synthesis

This classical method involves the dehydrative cyclization of an α-acylamino ketone.[6] To synthesize a 4-methyl-5-carboxy-substituted oxazole via this route, one would require an α-acylamino ketone precursor with the appropriate substitution pattern. The cyclization is typically promoted by strong dehydrating agents like sulfuric acid or phosphorus pentoxide.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][8] While this method typically yields 5-substituted oxazoles, modifications and the choice of a suitably functionalized aldehyde could potentially lead to the desired product. The reaction proceeds via the formation of an oxazoline intermediate, followed by elimination of p-toluenesulfinic acid.[7]

Conclusion

The synthesis of 4-methyloxazole-5-carbonyl chloride is most reliably achieved through a three-step sequence starting from ethyl α-chloroacetoacetate and formamide. This pathway offers a balance of accessibility of starting materials, reasonable yields, and straightforward experimental procedures. For researchers requiring alternative substitution patterns or exploring novel synthetic routes, classical methods such as the Robinson-Gabriel and Van Leusen syntheses provide viable, albeit potentially more complex, alternatives. A thorough understanding of the underlying reaction mechanisms and the rationale for the choice of reagents is paramount for the successful and efficient synthesis of this important medicinal chemistry building block.

References

  • Journal of Organic Chemistry and Pharmacy (JOCPR). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

  • Science of Synthesis. Synthesis from Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. Synthesis of 4-Methylimidazole-2-Carboxylic Acid. Available at: [Link]

  • Google Patents. Production of 4-methyloxazole-5-carboxylic esters.
  • National Center for Biotechnology Information. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. Available at: [Link]

  • Google Patents. Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
  • PubChem. Ethyl 4-methyloxazole-5-carboxylate. Available at: [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Scribd. 5-Iii) Sem 4. Available at: [Link]

  • ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Available at: [Link]

  • ResearchGate. The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. Available at: [Link]

  • ResearchGate. 5-Methylisoxazole-4-carboxylic acid. Available at: [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]

  • Semantic Scholar. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available at: [Link]

  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]

  • YouTube. Van Leusen Reaction. Available at: [Link]

  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • ResearchGate. Van Leusen imidazole synthesis. Available at: [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Available at: [Link]

  • MDPI. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Amide Synthesis using 4-Methyloxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Oxazole Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the oxazole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets.[1][2] This five-membered aromatic heterocycle, containing both nitrogen and oxygen, is a key constituent in numerous natural products and clinically approved pharmaceuticals.[1] Its utility stems from its unique electronic properties and its capacity to engage in various non-covalent interactions with enzymes and receptors, often acting as a bioisosteric replacement for other functional groups.[3] The incorporation of an oxazole ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, making it a valuable tool for drug development professionals.

4-Methyloxazole-5-carbonyl chloride is a highly reactive and versatile building block that allows for the direct incorporation of the 4-methyloxazole-5-carboxamide moiety into target molecules. This moiety is of particular interest as it provides a rigid and chemically stable linker while presenting hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets. This application note provides a detailed protocol for the synthesis of amides using 4-methyloxazole-5-carbonyl chloride, leveraging the well-established Schotten-Baumann reaction conditions.[4][5]

Core Principle: Acylation via Nucleophilic Acyl Substitution

The synthesis of amides from 4-methyloxazole-5-carbonyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group and deprotonation of the nitrogen to yield the stable amide product.[5][6] The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Diagram of the General Reaction Scheme

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products 4-Methyloxazole-5-carbonyl_chloride 4-Methyloxazole-5-carbonyl chloride Amide 4-Methyloxazole-5-carboxamide Derivative 4-Methyloxazole-5-carbonyl_chloride->Amide Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Amide Base Base (e.g., Pyridine, Triethylamine) Byproduct Base Hydrochloride Salt Base->Byproduct

Caption: General workflow for amide synthesis.

Detailed Experimental Protocols

This section outlines the necessary steps for the preparation of 4-methyloxazole-5-carbonyl chloride from its corresponding carboxylic acid and its subsequent use in amide synthesis.

Part 1: Synthesis of 4-Methyloxazole-5-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis.[7] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[8][9]

Materials:

  • 4-Methyloxazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 4-methyloxazole-5-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene or DCM (approximately 10 mL per gram of carboxylic acid).

  • Reagent Addition: Carefully add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature under a nitrogen or argon atmosphere.

  • Reaction: Heat the mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 4-methyloxazole-5-carbonyl chloride is often used directly in the next step without further purification.[10]

Part 2: General Protocol for Amide Synthesis (Schotten-Baumann Conditions)

This protocol is a robust method for the acylation of primary and secondary amines with the synthesized 4-methyloxazole-5-carbonyl chloride.[4][5]

Materials:

  • Crude 4-methyloxazole-5-carbonyl chloride

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous pyridine or triethylamine (2.0-3.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0-1.2 eq) in anhydrous DCM or THF.

  • Base Addition: Add anhydrous pyridine or triethylamine (2.0-3.0 eq) to the amine solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 4-methyloxazole-5-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Aqueous Work-up: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid chloride and neutralize the hydrochloride salt), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude amide product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Mechanism of Amide Formation

The reaction proceeds via a well-established nucleophilic acyl substitution pathway.

G A Amine (R-NH2) C Tetrahedral Intermediate A->C Nucleophilic Attack B 4-Methyloxazole-5-carbonyl chloride B->C D Protonated Amide C->D Collapse of Intermediate F Chloride Ion (Cl-) C->F Loss of Leaving Group E Final Amide Product D->E Deprotonation H Protonated Base D->H G Base G->E G->H Proton Abstraction

Caption: Mechanism of amide formation.

Quantitative Data Summary

The following table provides a general overview of the reaction parameters. Optimal conditions may vary depending on the specific amine substrate used.

ParameterRecommended Range/ValueRationale
Stoichiometry
Amine1.0 - 1.2 equivalentsA slight excess can ensure complete consumption of the acyl chloride.
Base2.0 - 3.0 equivalentsTo neutralize the generated HCl and drive the reaction forward.
Solvent Anhydrous DCM, THF, or TolueneAprotic solvents prevent unwanted side reactions with the acyl chloride.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by warming to ensure completion.
Reaction Time 2 - 16 hoursDependent on the nucleophilicity of the amine and steric hindrance.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete conversion of the carboxylic acid to the acyl chloride.

    • Solution: Ensure the use of fresh thionyl chloride and strictly anhydrous conditions during the acyl chloride formation.

    • Cause: The amine is a weak nucleophile (e.g., an aniline with electron-withdrawing groups).

    • Solution: Increase the reaction temperature or use a more forcing base like 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Side Product Formation:

    • Cause: The acyl chloride is sensitive to moisture.

    • Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) and use anhydrous solvents.

    • Cause: The amine has multiple reactive sites.

    • Solution: Employ appropriate protecting group strategies for other nucleophilic functional groups in the amine substrate.

Conclusion

4-Methyloxazole-5-carbonyl chloride is an effective reagent for the synthesis of a wide range of amides. The protocol described herein, based on the Schotten-Baumann reaction, is a reliable and scalable method for the incorporation of the medicinally relevant 4-methyloxazole-5-carboxamide scaffold into molecules of interest. The straightforward procedure and the commercial availability of the starting materials make this a valuable tool for researchers in drug discovery and development.

References

  • Chen, G., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 15(9), 6149-6156. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. Available at: [Link]

  • Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available at: [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. Available at: [Link]

  • PubChem. (n.d.). 4-Methyloxazole-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Pawar, S., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Chinese Chemical Society, 66(3), 249-263. Available at: [Link]

  • Zhuravel, I., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10, 1-9. Available at: [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • Wang, G., et al. (2013). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 18(1), 749-761. Available at: [Link]

  • Wentzel Lab. (2020, April 6). Carboxylic Acid converting into Acid Chloride with SOCl2 (thionyl chloride) [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Schotten‐Baumann reaction. Available at: [Link]

  • Google Patents. (n.d.). CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.
  • Kronek, J., et al. (2013). Synthesis of cinnamic acid-derived 4,5-dihydrooxazoles. Monatshefte für Chemie - Chemical Monthly, 144(11), 1689-1696. Available at: [Link]

  • Google Patents. (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(1), 1-10. Available at: [Link]

  • Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273. Available at: [Link]

  • ACS Publications. (n.d.). Rediscovery of an Old Named Reaction: From Micellar Catalysis to Unusual Schotten–Baumann Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

Sources

Application Notes and Protocols for Acylation Reactions with 4-Methyloxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Oxazole Scaffold in Modern Synthesis

The oxazole motif is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its presence in numerous biologically active natural products. 4-Methyloxazole-5-carbonyl chloride serves as a highly valuable and reactive building block, enabling the introduction of the 4-methyloxazole-5-carboxamide or ester functionality into a diverse range of molecules. This acylating agent is particularly significant in the development of novel pharmaceuticals and functional materials due to the oxazole ring's ability to act as a bioisostere for ester and amide groups, often leading to improved pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides detailed experimental procedures for the utilization of 4-methyloxazole-5-carbonyl chloride in various acylation reactions, including the N-acylation of amines, O-acylation of alcohols, and C-acylation of aromatic systems via the Friedel-Crafts reaction. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Chemical Rationale and Mechanistic Considerations

4-Methyloxazole-5-carbonyl chloride is a reactive acyl halide. The electron-donating methyl group at the 4-position of the oxazole ring enhances the electron density at the C5 position, which can influence the reactivity of the carbonyl group.[1] The acylation reactions proceed via a nucleophilic acyl substitution mechanism.

Mechanism of N-Acylation of an Amine

The reaction of 4-methyloxazole-5-carbonyl chloride with a primary or secondary amine typically proceeds rapidly at room temperature in the presence of a non-nucleophilic base. The base is crucial for neutralizing the hydrochloric acid byproduct, driving the reaction to completion.

N-Acylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination & Deprotonation AcylChloride 4-Methyloxazole-5-carbonyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate + R-NH2 Amine R-NH2 Amine->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide - Cl- Amide_Product N-Acylated Product Protonated_Amide->Amide_Product + Base - Base-H+ Base Base (e.g., Triethylamine) Base->Amide_Product

Caption: General mechanism for the N-acylation of an amine with 4-methyloxazole-5-carbonyl chloride.

Experimental Protocols

Part 1: Synthesis of 4-Methyloxazole-5-carbonyl chloride

The starting material, 4-methyloxazole-5-carbonyl chloride, can be readily prepared from the corresponding carboxylic acid. A common and effective method involves the use of thionyl chloride.[2]

Materials and Equipment:

Reagent/EquipmentPurpose
4-Methyloxazole-5-carboxylic acidStarting material
Thionyl chloride (SOCl₂)Chlorinating agent
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss
Magnetic stirrer and stir barFor mixing
Heating mantleFor heating the reaction
Rotary evaporatorTo remove excess SOCl₂
Schlenk line or nitrogen inletTo maintain an inert atmosphere

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-methyloxazole-5-carboxylic acid (1.0 eq).

  • Reaction: Carefully add an excess of thionyl chloride (e.g., 5-10 equivalents) to the flask.

  • Heating: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 4-methyloxazole-5-carbonyl chloride is typically a solid or high-boiling liquid and can often be used in the next step without further purification.

Part 2: N-Acylation of Amines

This protocol describes a general procedure for the synthesis of 4-methyloxazole-5-carboxamides. The following is a representative example for the acylation of a primary amine.

Materials and Equipment:

Reagent/EquipmentPurpose
4-Methyloxazole-5-carbonyl chlorideAcylating agent
Primary or secondary amineNucleophile
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Base
Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous solvent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Ice bathFor temperature control
Separatory funnelFor extraction
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)Drying agent
Rotary evaporatorFor solvent removal
Chromatography equipmentFor purification

Step-by-Step Protocol:

  • Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 4-methyloxazole-5-carbonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled amine solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Part 3: O-Acylation of Alcohols

This protocol provides a general method for the synthesis of 4-methyloxazole-5-carboxylic acid esters.

Materials and Equipment:

Reagent/EquipmentPurpose
4-Methyloxazole-5-carbonyl chlorideAcylating agent
Primary or secondary alcoholNucleophile
Pyridine or Triethylamine (TEA)Base and catalyst
Dichloromethane (DCM) or Dichloroethane (DCE)Anhydrous solvent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Ice bathFor temperature control
Separatory funnelFor extraction
Sodium sulfate (Na₂SO₄)Drying agent
Rotary evaporatorFor solvent removal
Chromatography equipmentFor purification

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add a solution of 4-methyloxazole-5-carbonyl chloride (1.2 eq) in anhydrous dichloromethane dropwise to the alcohol solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with 1 M copper (II) sulfate solution (to remove pyridine), followed by saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel.

Part 4: Friedel-Crafts Acylation of Aromatic Compounds

This protocol outlines the C-acylation of an electron-rich aromatic compound using 4-methyloxazole-5-carbonyl chloride.[3][4]

Materials and Equipment:

Reagent/EquipmentPurpose
4-Methyloxazole-5-carbonyl chlorideAcylating agent
Aromatic substrate (e.g., anisole, toluene)Nucleophile
Aluminum chloride (AlCl₃)Lewis acid catalyst
Dichloromethane (DCM) or NitrobenzeneAnhydrous solvent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Ice bathFor temperature control
Addition funnelFor controlled addition
Separatory funnelFor extraction
Sodium sulfate (Na₂SO₄)Drying agent
Rotary evaporatorFor solvent removal
Chromatography equipmentFor purification

Step-by-Step Protocol:

  • Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.3 eq) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: In the addition funnel, prepare a solution of 4-methyloxazole-5-carbonyl chloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the AlCl₃ suspension with vigorous stirring. Stir for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: Add the aromatic substrate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-24 hours. Monitor the reaction's progress using TLC.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Work-up: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer with water, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aryl ketone product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation of Acylating Agent cluster_acylation Acylation Reactions cluster_products Products Start_Acid 4-Methyloxazole-5-carboxylic acid Thionyl_Chloride React with SOCl₂ Start_Acid->Thionyl_Chloride Acyl_Chloride 4-Methyloxazole-5-carbonyl chloride Thionyl_Chloride->Acyl_Chloride N_Acylation N-Acylation (Amine Substrate) Acyl_Chloride->N_Acylation O_Acylation O-Acylation (Alcohol Substrate) Acyl_Chloride->O_Acylation C_Acylation C-Acylation (Aromatic Substrate) Acyl_Chloride->C_Acylation Amide Amide N_Acylation->Amide Ester Ester O_Acylation->Ester Ketone Aryl Ketone C_Acylation->Ketone

Caption: Workflow for the synthesis and application of 4-methyloxazole-5-carbonyl chloride.

Safety and Handling

4-Methyloxazole-5-carbonyl chloride is an acyl chloride and should be handled with appropriate safety precautions. It is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in N- or O-acylationIncomplete reactionExtend reaction time, consider gentle heating.
Inactive acyl chlorideUse freshly prepared or properly stored acyl chloride.
Insufficient baseEnsure at least stoichiometric amount of base is used.
Multiple products in Friedel-CraftsIsomer formationOptimize reaction temperature and solvent.
PolyacylationUse an excess of the aromatic substrate.
Difficulty in purificationCo-eluting impuritiesTry a different solvent system for chromatography or consider recrystallization.

Conclusion

4-Methyloxazole-5-carbonyl chloride is a potent and versatile reagent for the introduction of the 4-methyloxazole-5-carbonyl moiety into a wide array of organic molecules. The protocols detailed herein provide a solid foundation for researchers to confidently employ this valuable building block in their synthetic campaigns. By understanding the underlying principles and carefully controlling the reaction conditions, these acylation reactions can be performed efficiently and with high yields, paving the way for the discovery of new chemical entities with significant potential in drug development and materials science.

References

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Institutes of Health. [Link]

  • REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITION. (2014). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2012). MDPI. [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2008). National Institutes of Health. [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (2005). ScienceDirect.
  • A Comparative Analysis of the Reactivity of 4-Methyloxazole and 5-Methyloxazole. (n.d.). BenchChem.
  • Direct β-Acyloxylation of Enamines via PhIO-Mediated Intermolecular Oxidative C–O Bond Formation and Its Application to the Synthesis of Oxazoles. (2012). ACS Publications. [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2013). Hindawi.
  • Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride. (n.d.). BenchChem.
  • Acylation of Alcohols and Amines. (n.d.). Thieme Connect.
  • 4-Methyloxazole-5-carboxamide. (n.d.). PubChem. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Product Class 12: Oxazoles. (n.d.). Thieme Connect.
  • Production of 4-methyloxazole-5-carboxylic esters. (1970).
  • An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. (n.d.). Semantic Scholar.
  • A General, High-Yielding Method for the Reductive Cyclization of 2-Nitrostyrenes to Indoles. (2006). Organic Syntheses.
  • (PDF) Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2008). ResearchGate. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2017). Scientific & Academic Publishing.
  • Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. (2016). eScholarship.org. [Link]

  • Aminoketone, oxazole and thiazole synthesis. Part 15.1 2-[4-(4-halobenzenesulphonyl)-phenyl]-5-aryloxazoles. (2005). ResearchGate. [Link]

  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. (2003). ResearchGate. [Link]

  • (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2017). ResearchGate. [Link]

  • A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. (2021). MDPI.
  • Reactions of Acyl Chlorides with Alcohols. (2023). Chemistry LibreTexts. [Link]

  • 20.5.1.1.1.2.1.1 Variation 1: Using an Acyl Chloride. (n.d.). Thieme Connect.
  • Preparation of 4-methyl thiazole-5-carboxyl acid. (2009).
  • Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. (2012). National Institutes of Health. [Link]

  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). PubChem. [Link]

Sources

Application of 4-Methyloxazole-5-carbonyl Chloride in the Synthesis of Kinase Inhibitors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Moiety as a Privileged Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. Within the vast chemical space of kinase inhibitors, certain heterocyclic scaffolds have gained prominence due to their ability to form key interactions within the ATP-binding site of these enzymes. The 4-methyloxazole-5-carboxamide moiety is one such "privileged scaffold." Its rigid, planar structure and the strategic placement of hydrogen bond donors and acceptors allow it to mimic the adenine region of ATP, forming crucial hydrogen bonds with the hinge region of the kinase. This interaction is a hallmark of many Type I kinase inhibitors.

4-Methyloxazole-5-carbonyl chloride is a highly valuable and reactive building block for the introduction of this key pharmacophore onto a variety of kinase inhibitor scaffolds. Its reactivity as an acyl chloride allows for efficient amide bond formation with primary and secondary amines present on the core structures of these inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-methyloxazole-5-carbonyl chloride in the synthesis of potent and selective kinase inhibitors. We will delve into its chemical properties, provide a detailed general protocol for its use in acylation reactions, present case studies of its application in the synthesis of specific kinase inhibitors, and offer a troubleshooting guide to address common experimental challenges.

Chemical Properties and Handling of 4-Methyloxazole-5-carbonyl Chloride

A thorough understanding of the physicochemical properties and safe handling procedures for 4-methyloxazole-5-carbonyl chloride is paramount for its successful and safe implementation in any synthetic workflow.

PropertyValueReference
Chemical Name 4-methyl-1,3-oxazole-5-carbonyl chloride[1]
CAS Number 62348-24-7[1]
Molecular Formula C₅H₄ClNO₂[1]
Molecular Weight 145.54 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
Density 1.345 g/cm³[1]
Boiling Point 80 °C[1]
Flash Point 72.6 °C[1]

Safety and Handling:

4-Methyloxazole-5-carbonyl chloride is an acyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and will react with moisture in the air to produce hydrochloric acid. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. The compound is classified as causing severe skin burns and eye damage[2]. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier[3].

General Reaction Protocol: Acylation of Anilines with 4-Methyloxazole-5-carbonyl Chloride

The acylation of an amine, particularly an aniline derivative, is a fundamental step in the synthesis of many kinase inhibitors. The following protocol provides a general, robust procedure for this transformation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve aniline derivative (1.0 eq) and base (e.g., pyridine, 1.2 eq) in anhydrous DCM add_acyl Add acyl chloride solution dropwise to the aniline solution at 0 °C prep_amine->add_acyl prep_acyl Dissolve 4-methyloxazole-5-carbonyl chloride (1.1 eq) in anhydrous DCM prep_acyl->add_acyl stir Stir at room temperature for 2-16 hours (monitor by TLC/LC-MS) add_acyl->stir quench Quench with saturated aq. NaHCO₃ stir->quench extract Extract with DCM quench->extract dry Dry organic layer over Na₂SO₄ extract->dry purify Purify by column chromatography dry->purify

Caption: General workflow for the acylation of anilines.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline derivative (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Acyl Chloride Addition: In a separate flask, dissolve 4-methyloxazole-5-carbonyl chloride (1.1 equivalents) in the same anhydrous solvent. Cool the aniline solution to 0 °C using an ice bath. Slowly add the solution of 4-methyloxazole-5-carbonyl chloride dropwise to the stirred aniline solution. The dropwise addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aniline is consumed.

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid chloride and any generated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or ethyl acetate. The aqueous layer should be extracted two more times with the organic solvent to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers and dry them over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-methyloxazole-5-carboxamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Any moisture present will hydrolyze the acyl chloride to the corresponding carboxylic acid, which is much less reactive and will not participate in the desired acylation reaction, thus lowering the yield.

  • Inert Atmosphere: Prevents the reaction of the acyl chloride with atmospheric moisture.

  • Use of a Base: The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl)[4][5]. The base is added to neutralize this HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Non-nucleophilic bases like pyridine or triethylamine are commonly used.

  • Controlled Addition at Low Temperature: The reaction is often exothermic. Adding the acyl chloride slowly at 0 °C helps to control the reaction rate and prevent the formation of side products.

Case Studies: Synthesis of Specific Kinase Inhibitors

The true utility of 4-methyloxazole-5-carbonyl chloride is best illustrated through its application in the synthesis of specific, biologically active kinase inhibitors.

Case Study 1: Synthesis of a TYRO3 Kinase Inhibitor (UNC3810A Analog)

UNC3810A is a potent and selective inhibitor of TYRO3 kinase, a member of the TAM (TYRO3, AXL, MerTK) family of receptor tyrosine kinases[6]. The TAM kinases are implicated in various cancers, making them attractive therapeutic targets. The structure of UNC3810A features a central pyrimidine scaffold with the 4-methyloxazole-5-carboxamide moiety. While the exact synthesis of UNC3810A is not publicly detailed, a plausible synthetic route for a close analog involves the acylation of a key aminopyrimidine intermediate with 4-methyloxazole-5-carbonyl chloride.

Reaction Scheme:

TYRO3 Signaling Pathway:

TYRO3, upon activation by its ligand, dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival, proliferation, and migration. One of the key pathways activated by TYRO3 is the PI3K/AKT/mTOR pathway[6]. Inhibition of TYRO3 by compounds like UNC3810A blocks these signals, leading to reduced cancer cell viability.

G cluster_pathway TYRO3 Signaling Pathway Ligand Ligand (e.g., Gas6) TYRO3 TYRO3 Receptor Ligand->TYRO3 PI3K PI3K TYRO3->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation UNC3810A UNC3810A UNC3810A->TYRO3 Inhibits

Caption: Simplified TYRO3 signaling pathway and its inhibition.

ParameterValue
Target Kinase TYRO3
Inhibitor UNC3810A
IC₅₀ 1.2 nM[6]
Key Synthetic Step Amide bond formation
Acylating Agent 4-Methyloxazole-5-carbonyl chloride
Case Study 2: Synthesis of a MerTK Inhibitor

MerTK, another member of the TAM kinase family, is also a validated cancer target, with its signaling implicated in tumor survival and immune evasion[7][8][9][10]. Several MerTK inhibitors feature a 4-methyloxazole-5-carboxamide moiety. The synthesis of these inhibitors would follow a similar strategy to that of the TYRO3 inhibitor, involving the acylation of a suitable amine-containing core with 4-methyloxazole-5-carbonyl chloride.

MerTK Signaling Pathway:

Similar to TYRO3, MerTK activation leads to the stimulation of pro-survival pathways, including the MAPK/ERK and PI3K/AKT pathways[3][7][8]. Inhibition of MerTK can thus lead to apoptosis and reduced proliferation of cancer cells.

G cluster_pathway MerTK Signaling Pathway Ligand Ligand (e.g., Gas6) MerTK MerTK Receptor Ligand->MerTK PI3K PI3K MerTK->PI3K Activates MAPK MAPK/ERK MerTK->MAPK Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Apoptosis Apoptosis Inhibitor MerTK Inhibitor Inhibitor->MerTK Inhibits Inhibitor->Apoptosis Promotes

Caption: Simplified MerTK signaling pathway and its inhibition.

ParameterValue
Target Kinase MerTK
Key Synthetic Step Amide bond formation
Acylating Agent 4-Methyloxazole-5-carbonyl chloride

Troubleshooting Guide

Even with a robust protocol, challenges can arise during synthesis. This guide addresses common issues encountered during the acylation reaction with 4-methyloxazole-5-carbonyl chloride.

IssuePotential Cause(s)Suggested Solution(s)
Low or no product formation - Inactive acyl chloride (hydrolyzed).- Poorly nucleophilic amine.- Insufficient base.- Incorrect solvent.- Use freshly opened or newly prepared 4-methyloxazole-5-carbonyl chloride.- Ensure all glassware and solvents are scrupulously dry.- For less reactive amines, consider a stronger, non-nucleophilic base (e.g., DBU) or a higher reaction temperature.- Ensure at least one equivalent of base is used.- Try a more polar aprotic solvent like DMF.
Formation of multiple byproducts - Reaction temperature too high.- Presence of multiple reactive sites on the amine substrate.- Side reactions of the acyl chloride.- Maintain a low temperature (0 °C) during the addition of the acyl chloride.- If the amine has multiple nucleophilic sites, consider using a protecting group strategy.- Ensure the reaction is performed under an inert atmosphere to prevent side reactions with air/moisture.
Difficult purification - Product is very polar and streaks on silica gel.- Byproducts have similar polarity to the product.- Try a different stationary phase for chromatography (e.g., alumina).- Consider using a reverse-phase chromatography system.- Recrystallization of the crude product may be an effective purification method.
Inconsistent yields - Variability in the quality of starting materials.- Inconsistent reaction setup (e.g., moisture ingress).- Use starting materials from a reliable source and verify their purity.- Ensure consistent and rigorous adherence to anhydrous and inert atmosphere techniques.

Conclusion

4-Methyloxazole-5-carbonyl chloride is a powerful and versatile reagent for the synthesis of kinase inhibitors. Its ability to efficiently introduce the 4-methyloxazole-5-carboxamide pharmacophore makes it an invaluable tool in the medicinal chemist's arsenal. By understanding its chemical properties, employing robust synthetic protocols, and being prepared to troubleshoot potential issues, researchers can effectively leverage this building block to create novel and potent kinase inhibitors for the advancement of therapeutic discovery. The case studies of TYRO3 and MerTK inhibitors highlight the relevance of this scaffold in targeting key cancer-related kinases. As the field of kinase inhibitor research continues to evolve, the strategic application of such key building blocks will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

  • Zhang, W., et al. (2013). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 56(23), 9683-9692.
  • PubChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]

  • Chemistry LibreTexts. Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Graham, S. L., et al. (2013). Molecular Pathways: MERTK Signaling in Cancer. Clinical Cancer Research, 19(19), 5275-5280.
  • Paolino, M., et al. (2021). MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System. Cancers, 13(14), 3549.
  • Cummings, C. T., et al. (2013). Molecular pathways: MERTK signaling in cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 19(19), 5275–5280.
  • Organic Reactions. The Acylation of Amines. Retrieved from [Link]

  • Linger, R. M., et al. (2013). MerTK is a novel therapeutic target in pediatric B-cell acute lymphoblastic leukemia. Blood, 122(10), 1764-1773.
  • Cai, W., et al. (2016). CUDC-907, a potent dual inhibitor of PI3K and HDAC, in refractory/relapsed diffuse large B-cell lymphoma. Blood, 128(14), 1806-1816.
  • Chemguide. The Preparation of Amides. Retrieved from [Link]

  • Creative Diagnostics. PI3K / Akt Signaling Pathway. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22).
  • Schlegel, J., et al. (2013). MERTK signaling in cancer.

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to 4-Methyloxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyloxazole-5-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for handling and utilizing this highly reactive reagent. As Senior Application Scientists, we understand the nuances of working with sensitive compounds and have compiled this resource to ensure the success and safety of your experiments.

Understanding the Reagent: Key Properties and Sensitivities

4-Methyloxazole-5-carbonyl chloride is a valuable building block in organic synthesis, prized for its role in introducing the 4-methyloxazole moiety into larger molecules. However, its utility is intrinsically linked to its high reactivity, particularly its acute sensitivity to moisture.[1] The presence of the acyl chloride functional group makes the molecule highly susceptible to hydrolysis, which can compromise reagent integrity and reaction outcomes.

PropertyValueSource
Molecular Formula C₅H₄ClNO₂[2]
Molecular Weight 145.54 g/mol [2]
Appearance Colorless fuming liquid or crystalline solid[3][4]
Boiling Point 80°C[2]
Density 1.345 g/cm³[2]
Key Hazard Reacts violently with water; moisture sensitive[1][5]

The oxazole ring itself is an electron-deficient heterocycle, which influences its reactivity. The C5 position, where the carbonyl chloride is located, is activated for nucleophilic attack.[6] Understanding this electronic nature is crucial for predicting its behavior in various chemical transformations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the use of 4-Methyloxazole-5-carbonyl chloride, providing explanations and actionable solutions.

Issue 1: Low or No Yield in Acylation Reactions

Question: I am attempting an acylation reaction with an amine/alcohol, but I'm observing very low to no formation of my desired amide/ester. What could be the cause?

Answer: This is a frequent issue and almost always points to the degradation of the 4-Methyloxazole-5-carbonyl chloride via hydrolysis.

Causality: The acyl chloride readily reacts with even trace amounts of water in your reaction setup, solvents, or on glassware. This hydrolysis converts the acyl chloride to the much less reactive 4-methyloxazole-5-carboxylic acid, which will not participate in the desired acylation under standard conditions.

Troubleshooting Steps:

  • Rigorous Drying of Glassware: Ensure all glassware is oven-dried at a high temperature (e.g., 120°C) for several hours or flame-dried under a stream of inert gas (Nitrogen or Argon) immediately before use.

  • Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.

  • Reagent Quality Check: If possible, analyze a small aliquot of the 4-Methyloxazole-5-carbonyl chloride by a suitable method (e.g., IR spectroscopy to check for the presence of a broad O-H stretch indicative of the carboxylic acid) before use.

  • Order of Addition: Add the 4-Methyloxazole-5-carbonyl chloride to the reaction mixture containing the nucleophile and any non-nucleophilic base. Avoid pre-dissolving the acyl chloride and letting it stand for extended periods.

Issue 2: Formation of Unexpected Byproducts

Question: I am observing significant amounts of a byproduct with a mass corresponding to the dimer of my starting nucleophile or other unexpected species. Why is this happening?

Answer: This can be attributed to side reactions stemming from either the degradation of the acyl chloride or the inherent reactivity of the oxazole ring system.

Causality:

  • In-situ Base Generation: If the acyl chloride hydrolyzes, it produces hydrochloric acid (HCl). This HCl can then react with your intended base or nucleophile, altering the reaction conditions and potentially catalyzing side reactions.

  • Oxazole Ring Reactivity: While the primary reaction site is the acyl chloride, the oxazole ring itself can participate in certain reactions, especially under harsh conditions or with specific reagents.[6]

Troubleshooting Steps:

  • Control of Stoichiometry: Ensure precise stoichiometry of your nucleophile and base. An excess of a highly reactive nucleophile might lead to undesired secondary reactions.

  • Choice of Base: Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl produced during the acylation. The pKa of the base should be carefully considered to avoid deprotonation of other sensitive functionalities.

  • Temperature Control: Run the reaction at a low temperature (e.g., 0°C to -78°C) to minimize side reactions. Add the acyl chloride solution dropwise to maintain temperature control.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal reaction time and quench the reaction before significant byproduct formation occurs.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 4-Methyloxazole-5-carbonyl chloride?

A1: Proper storage is critical to maintain the reagent's integrity. It should be stored in a tightly sealed container, preferably with a PTFE-lined cap, to prevent moisture ingress.[3][7] The container should be placed in a desiccator or a dry box. For long-term storage, refrigeration in a moisture-controlled environment is recommended. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.[8]

Q2: What personal protective equipment (PPE) should I wear when handling this reagent?

A2: Due to its corrosive nature and violent reaction with water, appropriate PPE is mandatory.[9][10][11] This includes:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat. All handling of 4-Methyloxazole-5-carbonyl chloride should be performed inside a certified chemical fume hood.[9][10]

Q3: How do I safely quench a reaction containing residual 4-Methyloxazole-5-carbonyl chloride?

A3: Quenching must be done carefully due to the exothermic reaction with protic solvents. The reaction mixture should be cooled in an ice bath. Slowly and cautiously add a saturated aqueous solution of a mild base, such as sodium bicarbonate, with vigorous stirring.[12] This will neutralize the excess acyl chloride and any HCl formed. Do not add water or alcohol directly to the concentrated reaction mixture without cooling and dilution, as this can cause a violent reaction.[5]

Q4: Can I use protic solvents like methanol or ethanol in my reaction?

A4: No. Protic solvents will react readily with 4-Methyloxazole-5-carbonyl chloride, leading to the formation of the corresponding methyl or ethyl ester and consuming your reagent.[3] Only anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), toluene, or acetonitrile should be used.[12][13]

Experimental Workflows and Diagrams

Workflow for Handling and Dispensing

The following workflow minimizes exposure to atmospheric moisture.

cluster_prep Preparation cluster_dispensing Dispensing cluster_storage Post-Use prep_reagent Allow reagent to reach room temperature in desiccator prep_glassware Oven-dry or flame-dry all glassware prep_reagent->prep_glassware prep_system Assemble reaction setup under inert gas (N2/Ar) prep_glassware->prep_system dispense_needle Use a dry syringe/needle to pierce septum-sealed cap prep_system->dispense_needle dispense_transfer Quickly transfer the required volume to the reaction vessel dispense_needle->dispense_transfer dispense_purge Maintain positive inert gas pressure throughout dispense_transfer->dispense_purge storage_seal Immediately reseal the reagent bottle tightly dispense_purge->storage_seal storage_wrap Wrap cap with Parafilm for extra protection storage_seal->storage_wrap storage_desiccator Return to desiccator for storage storage_wrap->storage_desiccator

Caption: Inert atmosphere handling of 4-Methyloxazole-5-carbonyl chloride.

Reaction Quenching and Workup Pathway

This diagram illustrates the logical steps for safely terminating a reaction and proceeding to product isolation.

start Reaction Completion cool Cool reaction mixture to 0°C (ice bath) start->cool Monitor by TLC/LC-MS quench Slow, dropwise addition of saturated aq. NaHCO3 solution cool->quench Vigorous stirring extract Extract with an immiscible organic solvent quench->extract wash Wash organic layer with brine extract->wash dry Dry organic layer over anhydrous Na2SO4 or MgSO4 wash->dry filter Filter to remove drying agent dry->filter concentrate Concentrate in vacuo to obtain crude product filter->concentrate purify Purify by chromatography or recrystallization concentrate->purify

Caption: Standard quench and workup procedure for acylation reactions.

References

  • BenchChem. (2025). The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 4-Methyloxazole and 5-Methyloxazole.
  • FINETECH INDUSTRY LIMITED. (n.d.). 4-Methyloxazole-5-carbonyl chloride | CAS: 62348-24-7.
  • PubChem. (n.d.). 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-.
  • ACS Publications. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Methyloxazole-5-carbonyl chloride.
  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Acetyl chloride.
  • TCI Chemicals. (2023). SAFETY DATA SHEET: 4-Methyloxazole-5-carboxylic Acid.
  • Sciencemadness Wiki. (2024). Acetyl chloride.
  • ACS Publications. (n.d.). Aroyl Fluorides as Bifunctional Reagents for Dearomatizing Fluoroaroylation of Benzofurans | Journal of the American Chemical Society.
  • RSC Publishing. (n.d.). Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen - Journal of the Chemical Society C.
  • Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group.
  • Google Patents. (n.d.). CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • Reddit. (2023). Acetyl Chloride Storage : r/chemistry.
  • ChemicalBook. (2025). 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 25629-50-9.
  • CymitQuimica. (n.d.). 4-Iodo-5-methylisoxazole.
  • Simson Pharma. (n.d.). 5-METHYLISOXAZOLE-4-CARBONYL CHLORIDE | CAS No- 67305-24-2.
  • eScholarship.org. (n.d.). Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone.
  • NIH. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.

Sources

common side reactions with 4-Methyloxazole-5-carbonyl chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyloxazole-5-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use. As a highly reactive acylating agent, 4-Methyloxazole-5-carbonyl chloride is a valuable building block in organic synthesis, particularly for the introduction of the 4-methyloxazole-5-carboxamide moiety found in many biologically active compounds. However, its reactivity also predisposes it to several side reactions. This guide will help you understand, anticipate, and mitigate these challenges to ensure successful and reproducible outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with 4-Methyloxazole-5-carbonyl chloride is giving a low yield of the desired amide/ester. What are the likely causes?

A low yield in your acylation reaction can stem from several factors, primarily related to the purity and handling of the acyl chloride and the reaction conditions. The most common culprits are:

  • Hydrolysis of the Acyl Chloride: 4-Methyloxazole-5-carbonyl chloride is highly sensitive to moisture.[1] Any exposure to atmospheric moisture, or residual water in your solvents or reagents, will lead to its rapid hydrolysis back to the corresponding carboxylic acid. This carboxylic acid will not participate in the desired acylation reaction, thus reducing your yield.

  • Sub-optimal Reaction Temperature: While many acylation reactions with acyl chlorides are rapid even at room temperature, the specific reactivity of your amine or alcohol substrate may necessitate different temperature control. For less nucleophilic substrates, gentle heating might be required. Conversely, for highly exothermic reactions, cooling is crucial to prevent side reactions.

  • Inadequate Scavenging of HCl: The reaction of 4-Methyloxazole-5-carbonyl chloride with an amine or alcohol generates one equivalent of hydrogen chloride (HCl). If not effectively neutralized, this acidic byproduct can protonate your amine nucleophile, rendering it unreactive, or potentially catalyze degradation pathways. The use of a suitable base is critical.

Q2: I am observing an unexpected byproduct in my reaction. What could it be?

The formation of byproducts is a common issue. Based on the chemistry of the oxazole ring and acyl chlorides, here are some possibilities:

  • Ring-Opening of the Oxazole Moiety: The oxazole ring can be susceptible to cleavage under certain conditions. In the presence of strong nucleophiles or under harsh basic or acidic conditions, the ring can open. For instance, a base-promoted formal arylation of benzoxazoles with acyl chlorides has been observed to proceed through N-acylation followed by ring-opening. While the conditions are specific, it highlights a potential reactivity pathway for the oxazole ring itself.

  • Double Acylation of Primary Amines: If you are reacting 4-Methyloxazole-5-carbonyl chloride with a primary amine and using a non-hindered base, it is possible for the initially formed amide to be deprotonated and react with a second molecule of the acyl chloride, leading to a diacyl-amine byproduct.

  • Side Reactions of the Nucleophile: The byproduct may not originate from the acyl chloride but from the instability of your nucleophile under the reaction conditions.

Troubleshooting Guide

Problem 1: Reaction Failure or Low Conversion to Amide/Ester

Symptoms:

  • TLC or LC-MS analysis shows predominantly starting materials (amine/alcohol and the hydrolyzed carboxylic acid).

  • The desired product is formed in very low yield.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Moisture Contamination Acyl chlorides are highly susceptible to hydrolysis.[1] Trace amounts of water in solvents, reagents, or glassware can consume the starting material.Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottles over molecular sieves. Handle 4-Methyloxazole-5-carbonyl chloride under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Base The choice and amount of base are critical. An insufficient amount of base will not neutralize the HCl generated, leading to protonation of the amine nucleophile. A base that is too strong or too weak can also be detrimental.Use at least two equivalents of a non-nucleophilic tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) for amine acylations. For esterifications, a hindered base like pyridine or 2,6-lutidine is often preferred.
Low Reaction Temperature If your nucleophile (amine or alcohol) is sterically hindered or electronically deactivated, the reaction may be sluggish at room temperature.Monitor the reaction by TLC or LC-MS. If no significant progress is observed, consider gently heating the reaction mixture (e.g., to 40-50 °C).

Experimental Protocol: General Procedure for Amide Synthesis

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification prep_glass Oven-dry all glassware prep_solvent Use anhydrous solvent (e.g., DCM, THF) prep_glass->prep_solvent prep_reagents Ensure amine and base are dry prep_solvent->prep_reagents dissolve_amine Dissolve amine (1.0 eq) and base (2.0 eq) in anhydrous solvent prep_reagents->dissolve_amine cool Cool solution to 0 °C dissolve_amine->cool add_acyl Add 4-Methyloxazole-5-carbonyl chloride (1.1 eq) dropwise cool->add_acyl warm Allow to warm to room temperature and stir for 1-4 hours add_acyl->warm quench Quench with saturated aq. NH4Cl warm->quench extract Extract with organic solvent quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify

Caption: General workflow for amide synthesis.

Problem 2: Formation of an Insoluble Precipitate During the Reaction

Symptoms:

  • A solid precipitates from the reaction mixture, making stirring difficult.

  • The precipitate is often the hydrochloride salt of the amine.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Inadequate Solubility of Amine Hydrochloride Salt The hydrochloride salt formed from the reaction of your amine with the generated HCl may be insoluble in the reaction solvent.Use a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to improve the solubility of the salt. Alternatively, use a slight excess of the tertiary amine base to ensure the amine starting material remains in its free base form.
Precipitation of the Product The desired amide or ester product may have limited solubility in the reaction solvent.This is generally a positive sign, indicating product formation. You can proceed with the reaction and isolate the product by filtration at the end of the work-up. Ensure the reaction has gone to completion before filtering.
Problem 3: Suspected Ring-Opening of the Oxazole

Symptoms:

  • Complex mixture of byproducts observed by LC-MS or NMR.

  • Presence of peaks corresponding to fragments of the oxazole ring.

Root Cause Analysis and Solutions:

G start Reaction Conditions harsh_base Harsh Base (e.g., alkoxides, strong organometallics) start->harsh_base If using high_temp high_temp start->high_temp If employing strong_acid Strong Acidic Conditions start->strong_acid If present outcome Potential for Oxazole Ring-Opening harsh_base->outcome high_temp->outcome strong_acid->outcome

Caption: Conditions that may lead to oxazole ring-opening.

Potential Cause Explanation Recommended Action
Use of a Strong Nucleophilic Base Strong bases such as sodium methoxide or organolithium reagents can attack the oxazole ring, leading to cleavage.[2]Use a non-nucleophilic, hindered base like DIPEA or 2,6-lutidine. Avoid strong, nucleophilic bases unless ring modification is the intended outcome.
High Reaction Temperatures Prolonged heating at high temperatures can lead to thermal decomposition and rearrangement of the oxazole ring.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress to avoid unnecessarily long reaction times.
Strongly Acidic Conditions While the HCl generated is a concern, the presence of other strong acids can also promote side reactions, including potential ring opening.Ensure adequate buffering with a suitable base. If acidic conditions are required for a subsequent step, consider performing it after the acylation is complete and the product is isolated.

Handling and Storage of 4-Methyloxazole-5-carbonyl Chloride

Proper handling and storage are paramount to maintaining the integrity of 4-Methyloxazole-5-carbonyl chloride and ensuring reproducible results.

  • Storage: Store in a cool, dry, and well-ventilated area, away from sources of moisture.[1] The container should be tightly sealed. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) in a desiccator is recommended.

  • Handling: Always handle 4-Methyloxazole-5-carbonyl chloride in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Use dry syringes and needles for transferring the liquid reagent under an inert atmosphere.

By understanding the inherent reactivity of 4-Methyloxazole-5-carbonyl chloride and implementing the strategies outlined in this guide, you can effectively troubleshoot common issues and optimize your synthetic procedures for higher yields and purity.

References

  • Mourad, A. K., & Czekelius, C. (n.d.).
  • Wang, L., Ren, X., Yu, J., Jiang, Y., & Cheng, J. (2013). Base-Promoted Formal Arylation of Benzo[d]oxazoles with Acyl Chloride. The Journal of Organic Chemistry, 78(23), 12076–12081.
  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.).
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2008). PMC.
  • One-pot synthesis of amides from carboxylic acids activ
  • Small ring compounds. 21. Addition of acid chlorides to azirines. Functionalized aziridines and oxazolines. (n.d.). Journal of the American Chemical Society.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Methyloxazole-5-carbonyl chloride.
  • New chemistry of oxazoles. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Ester synthesis by transesterific
  • FINETECH INDUSTRY LIMITED. (n.d.). 4-Methyloxazole-5-carbonyl chloride | CAS: 62348-24-7.
  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid.
  • Acyl chloride synthesis. (n.d.). Organic Chemistry Portal.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Methylisoxazole-4-carboxylic Acid | 42831-50-5.
  • (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research.
  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
  • Base-Promoted Formal Arylation of Benzo[d]oxazoles with Acyl Chloride. (2013). The Journal of Organic Chemistry.
  • US3538110A - Production of 4-methyloxazole-5-carboxylic esters. (n.d.).
  • (PDF) 5-Methylisoxazole-4-carboxylic acid. (n.d.).
  • Acid to Acid Chloride - Common Conditions. (n.d.).
  • Amide synthesis by acyl
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
  • Carboxylic Acid converting into Acid Chloride with SOCl2 (thionyl chloride). (2020, April 6). YouTube.

Sources

degradation pathways of 4-Methyloxazole-5-carbonyl chloride in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyloxazole-5-carbonyl chloride (CAS: 62348-24-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for handling and utilizing this versatile reagent. As a highly reactive acyl chloride, its stability is critically dependent on the experimental environment, particularly the choice of solvent. This document elucidates the degradation pathways of 4-Methyloxazole-5-carbonyl chloride and offers solutions to common challenges encountered during its use.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format. The causality behind each recommendation is explained to empower you to make informed decisions in your work.

Question 1: My reaction yield is significantly lower than expected, and I've isolated 4-methyloxazole-5-carboxylic acid as a major byproduct. What went wrong?

Answer:

This is a classic and frequent issue stemming from the high reactivity of the acyl chloride functional group. The presence of 4-methyloxazole-5-carboxylic acid points directly to premature hydrolysis of your starting material. Acyl chlorides react readily with even trace amounts of water.[1][2][3]

Causality: The carbonyl carbon of the acyl chloride is highly electrophilic. Water, acting as a nucleophile, attacks this carbon, leading to a nucleophilic addition-elimination reaction where the chloride is expelled as a leaving group, forming the corresponding carboxylic acid and hydrogen chloride (HCl).[3][4] This reaction is often rapid and exothermic.[3][5]

Troubleshooting Protocol:

  • Rigorous Drying of Glassware: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use to remove adsorbed moisture.

  • Solvent Purity Check: Use only fresh, anhydrous solvents. Solvents from previously opened bottles, even those labeled "anhydrous," can absorb atmospheric moisture. It is best practice to use solvents from a freshly opened bottle or those purified using a solvent drying system.

  • Inert Atmosphere Technique: Handle 4-methyloxazole-5-carbonyl chloride and set up your reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.

  • Reagent Quality: If the bottle of 4-methyloxazole-5-carbonyl chloride is old or has been opened multiple times, a significant portion may have already hydrolyzed. Consider using a fresh vial.

Question 2: I'm attempting to synthesize an ester by reacting 4-methyloxazole-5-carbonyl chloride with an alcohol, but the reaction is sluggish and incomplete. How can I improve this?

Answer:

While acyl chlorides react with alcohols to form esters, the reaction rate can be influenced by several factors. The sluggishness might be due to steric hindrance, but more commonly, it is due to the generation of HCl as a byproduct, which can create an acidic environment that may not be favorable for all substrates or could lead to side reactions.

Causality & Solution: The reaction between an acyl chloride and an alcohol produces one equivalent of HCl.[5] To drive the reaction to completion and prevent potential acid-catalyzed degradation of sensitive functional groups, a non-nucleophilic base is typically added. This base acts as an HCl scavenger.

Recommended Protocol: Ester Synthesis

  • Setup: Under an inert atmosphere, dissolve your alcohol in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, THF, Toluene).

  • Base Addition: Add at least 1.1 equivalents of a tertiary amine base, such as triethylamine (TEA) or pyridine. Pyridine is often an excellent choice as it can also serve as a nucleophilic catalyst.

  • Acyl Chloride Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of 4-methyloxazole-5-carbonyl chloride (1.0 equivalent) dropwise. The formation of a precipitate (triethylammonium chloride or pyridinium chloride) is typically observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, the reaction can be quenched with water or a mild aqueous acid to neutralize any remaining base and dissolve the amine salt. Proceed with standard extraction procedures.

Question 3: My stored 4-methyloxazole-5-carbonyl chloride has turned yellow/brown and gives off a pungent, acidic smell. Is it still usable?

Answer:

Visible discoloration and a sharp, acidic odor are strong indicators of degradation. The acidic smell is likely HCl gas, a byproduct of hydrolysis.[6] While some of the active acyl chloride may remain, the material is clearly contaminated with its carboxylic acid derivative and HCl.

Recommendation: For reactions sensitive to stoichiometry or purity, it is strongly advised to discard the degraded material and use a fresh supply. Using compromised material will lead to inaccurate dosing and the introduction of impurities that can complicate your reaction and purification.

Causality: This degradation is almost always caused by improper storage. Exposure to air and humidity, even through a faulty cap seal, allows moisture to slowly react with the compound over time.[7]

dot

cluster_storage Storage Troubleshooting Start Observe Stored Reagent Check Discolored? Acidic Smell? Start->Check Good Reagent is likely pure. Proceed with caution. Check->Good No Bad Significant Degradation (Hydrolysis) Check->Bad Yes Decision Is reaction sensitive to purity/stoichiometry? Bad->Decision Discard Discard and use a fresh supply. Decision->Discard Yes Use_Test Consider purification or use for non-critical pilot reactions. Decision->Use_Test No

Caption: Troubleshooting workflow for stored reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-methyloxazole-5-carbonyl chloride?

The primary degradation pathway is nucleophilic acyl substitution, most commonly hydrolysis from reacting with water to form 4-methyloxazole-5-carboxylic acid and HCl.[1][2] Reactions with other nucleophiles like alcohols (forming esters) and amines (forming amides) are also facile and represent the intended reactivity in synthesis.[1][4]

dot

cluster_protic Degradation in Protic Solvents cluster_aprotic Stability in Aprotic Solvents Reagent 4-Methyloxazole-5-carbonyl chloride Water H₂O (Water) Reagent->Water Hydrolysis Alcohol R-OH (Alcohol) Reagent->Alcohol Alcoholysis Anhydrous Anhydrous Aprotic Solvent (DCM, THF, Toluene) Reagent->Anhydrous Hydrolysis_Product 4-Methyloxazole-5-carboxylic acid + HCl Water->Hydrolysis_Product Alcoholysis_Product Ester + HCl Alcohol->Alcoholysis_Product Stable Relatively Stable Anhydrous->Stable

Sources

Technical Support Center: Monitoring Reactions with 4-Methyloxazole-5-carbonyl chloride using TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 4-methyloxazole-5-carbonyl chloride. As a highly reactive acylating agent, its use in synthesis requires careful and accurate monitoring to ensure optimal reaction outcomes. This document is structured to provide both foundational knowledge through frequently asked questions and practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is direct TLC analysis of 4-Methyloxazole-5-carbonyl chloride challenging?

A1: 4-Methyloxazole-5-carbonyl chloride is a highly reactive acyl chloride. The stationary phase of standard silica gel TLC plates is slightly acidic and contains surface silanol groups (Si-OH) and adsorbed water. These can readily react with the acyl chloride, causing its hydrolysis to the corresponding carboxylic acid directly on the TLC plate.[1] This degradation can lead to misleading results, such as the appearance of a very polar spot corresponding to the carboxylic acid, which may be misinterpreted as unreacted starting material or a byproduct.

Q2: How can I reliably monitor the consumption of 4-Methyloxazole-5-carbonyl chloride by TLC?

A2: The most reliable method is to indirectly monitor its consumption by derivatizing a small aliquot of the reaction mixture. Before spotting on the TLC plate, quench the reaction sample with a primary alcohol, such as methanol or ethanol. This will rapidly convert the unreacted 4-Methyloxazole-5-carbonyl chloride into its corresponding, more stable methyl or ethyl ester. This ester is less polar than the hydrolyzed carboxylic acid and will give a more reliable indication of the presence of the acyl chloride in the reaction mixture. The progress of the reaction is then determined by the disappearance of the starting material (e.g., the amine or alcohol being acylated) and the appearance of the desired product spot.[2]

Q3: What is a good starting mobile phase (eluent) for analyzing reactions with 4-Methyloxazole-5-carbonyl chloride?

A3: The choice of eluent is highly dependent on the polarity of your starting materials and products. A good starting point for many acylation reactions is a mixture of a non-polar and a moderately polar solvent, such as 1:1 hexane/ethyl acetate . You can then adjust the ratio based on the initial results.[3]

  • If all spots remain at the baseline, increase the polarity by increasing the proportion of ethyl acetate or by switching to a more polar solvent system like dichloromethane/methanol.

  • If all spots run to the solvent front, decrease the polarity by increasing the proportion of hexane.

The goal is to achieve a good separation of all components, ideally with the product having a retention factor (Rf) between 0.3 and 0.7.[3]

Q4: How do I visualize the spots on the TLC plate?

A4: The oxazole ring in 4-Methyloxazole-5-carbonyl chloride and its derivatives is aromatic and should be visible under a UV lamp at 254 nm on fluorescent TLC plates (silica gel 60 F254).[4][5] This is a non-destructive method and should always be the first visualization technique used.[6] For compounds that are not UV-active or for better differentiation, various chemical stains can be used:

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with a wide range of functional groups that can be oxidized, including the oxazole ring. It typically produces yellow spots on a purple background.[7]

  • p-Anisaldehyde Stain: This stain is particularly useful for detecting aldehydes, ketones, and other carbonyl compounds, often giving a range of colors for different spots upon heating.[8]

  • Ceric Ammonium Molybdate (CAM) Stain: This is another versatile stain that can visualize a wide variety of organic compounds, typically as blue or green spots on a pale background after heating.[4]

Experimental Protocol: TLC Monitoring via Ester Derivatization

This protocol outlines the standard procedure for monitoring an acylation reaction (e.g., amide formation) using 4-Methyloxazole-5-carbonyl chloride.

Materials:

  • Reaction mixture

  • Methanol

  • TLC plates (silica gel 60 F254)

  • Capillary spotters

  • TLC developing chamber

  • Mobile phase (e.g., 1:1 Hexane/Ethyl Acetate)

  • UV lamp (254 nm)

  • Staining solution (e.g., KMnO₄)

  • Heat gun

Procedure:

  • Sample Preparation:

    • Using a capillary spotter, withdraw a small amount of the reaction mixture.

    • Dispense the mixture into a small vial containing a few drops of methanol. Mix well. This is your "Reaction" sample.

    • Prepare separate solutions of your starting materials (e.g., the amine) in a suitable solvent. These are your "Starting Material" standards.

  • Spotting the TLC Plate:

    • With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Using clean capillary spotters for each sample, spot the "Starting Material" and the "Reaction" sample on the baseline. It is also good practice to co-spot (spotting the reaction mixture on top of the starting material spot) to help with identification.

  • Developing the Plate:

    • Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover and let it equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle any visible spots with a pencil.

    • If necessary, dip the plate into a staining solution, wipe off the excess, and gently heat with a heat gun until spots appear.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking or Tailing Spots 1. Sample is too concentrated.[9] 2. The compound is highly polar or acidic/basic. 3. The acyl chloride is decomposing on the plate during development.1. Dilute the sample before spotting. 2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (e.g., 1%).[3] 3. Ensure you are using the methanol quench method. Use alumina plates as an alternative stationary phase.[2]
All Spots Remain on the Baseline The mobile phase is not polar enough to move the compounds up the plate.Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If necessary, switch to a more polar system like dichloromethane/methanol.
All Spots Run to the Solvent Front The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
No Spots are Visible 1. The compounds are not UV-active. 2. The sample concentration is too low. 3. The compound has evaporated from the plate.1. Use a chemical stain for visualization. 2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications. 3. Avoid excessive heating of the plate before or during visualization.
A New, Very Polar Spot Appears in the Reaction Lane This is likely the carboxylic acid from the hydrolysis of unreacted 4-Methyloxazole-5-carbonyl chloride, either in the reaction mixture or on the TLC plate.This reinforces the importance of the methanol quench method. The quenched sample should show a less polar ester spot instead.

Visualization Workflow Diagram

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_vis Visualization & Interpretation A Reaction Mixture Aliquot B Quench with Methanol A->B Rapid Conversion C TLC Sample (Ester Derivative) B->C D Spot Plate (SM, Co-spot, Rxn) C->D E Develop Plate in Chamber D->E F Dry Plate E->F G View under UV (254 nm) F->G H Apply Chemical Stain & Heat G->H If needed I Analyze Spot Positions (Rf) G->I H->I J Determine Reaction Progress I->J Compare SM vs. Product

Caption: Workflow for monitoring reactions using the ester derivatization TLC method.

References

  • What should i reconsider in my experiment for acyl chloride to be formed? (2019). ResearchGate. Retrieved from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.). Google Patents.
  • Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Acyl chloride on TLC. (2007). Sciencemadness Discussion Board. Retrieved from [Link]

  • Inter- and intramolecular Diels-Alder/retro-Diels-Alder reactions of 4-silyl
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Stains for Developing TLC Plates. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Visualizing a TLC plate. (2021). YouTube. Retrieved from [Link]

  • SYNTHETIC METHODS General methods. (n.d.). bioRxiv. Retrieved from [Link]

  • TLC stains for Acyl halides. (2024). Reddit. Retrieved from [Link]

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. (2023).
  • Dyeing Reagents for Thin-Layer and Paper Chromatography. (n.d.). The Sarpong Group. Retrieved from [Link]

  • Acyl Chlorides - formation and hydrolysis mechanism. (2025). YouTube. Retrieved from [Link]

  • What reagent to use for visualization of isoxazole on TLC. (2023). ResearchGate. Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]

Sources

Validation & Comparative

key peaks in the FTIR spectrum of 4-Methyloxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Spectroscopy of 4-Methyloxazole-5-carbonyl chloride

Authored by: A Senior Application Scientist

For professionals in drug development and chemical synthesis, the precise structural confirmation of reactive intermediates is paramount. 4-Methyloxazole-5-carbonyl chloride stands as a critical heterocyclic building block, whose purity and identity must be unequivocally established before its use in subsequent synthetic steps. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. This guide offers an in-depth analysis of the key peaks in the Fourier-Transform Infrared (FTIR) spectrum of 4-Methyloxazole-5-carbonyl chloride, contextualized through a comparison with structurally related molecules. We will explore the causal relationships behind the observed vibrational frequencies and provide a validated protocol for acquiring high-quality spectral data for this moisture-sensitive compound.

Theoretical Framework: Understanding the Vibrational Fingerprint

The infrared spectrum of 4-Methyloxazole-5-carbonyl chloride is dominated by the vibrational modes of its two primary functional groups: the acyl chloride and the 4-methyloxazole ring.

  • The Acyl Chloride Group (-COCl): This group is distinguished by one of the highest frequency carbonyl (C=O) stretching vibrations observed in organic chemistry. The C=O stretch in acyl chlorides typically appears in the 1810-1775 cm⁻¹ region.[1] This high frequency is a direct consequence of the strong negative inductive effect (-I) of the chlorine atom. By withdrawing electron density from the carbonyl carbon, the chlorine atom shortens and strengthens the C=O double bond, thus increasing the energy (and frequency) required to excite its stretching vibration. This peak is an unmistakable marker for the acyl chloride functionality. Additionally, the carbon-chlorine (C-Cl) single bond stretch provides a useful, albeit weaker, signal in the fingerprint region, typically between 730-550 cm⁻¹.[1]

  • The 4-Methyloxazole Ring: The oxazole ring contributes a series of characteristic bands in the 1650-1400 cm⁻¹ region. These arise from complex coupled vibrations, including C=N and C=C stretching, as well as asymmetric and symmetric ring stretching modes. The precise positions of these bands are sensitive to the nature and position of substituents on the ring, making them a valuable part of the molecule's unique fingerprint. The methyl group attached to the ring will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Comparative Spectral Analysis: Isolating Key Diagnostic Peaks

To truly appreciate the diagnostic power of the FTIR spectrum, we must compare it with the spectra of its synthetic precursor and other related acyl chlorides. This comparison highlights the specific spectral changes that confirm the identity of 4-Methyloxazole-5-carbonyl chloride.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. FTIR spectroscopy provides a clear and definitive way to monitor this reaction. The most telling change is the disappearance of the broad O-H stretching band of the carboxylic acid (typically spanning 3300-2500 cm⁻¹) and the appearance of the sharp, high-frequency C=O stretching band of the acyl chloride.

CompoundC=O Stretch (cm⁻¹) Key Distinguishing Features
4-Methyloxazole-5-carbonyl chloride (Predicted) ~1790 - 1810 (Very Strong, Sharp) Absence of broad O-H stretch. Presence of C-Cl stretch (~730-550 cm⁻¹).
4-Methyloxazole-5-carboxylic acid~1700 - 1725 (Strong)Very broad O-H stretch from ~3300-2500 cm⁻¹. C-O stretch ~1320-1210 cm⁻¹.[2]
Acetyl Chloride~1807 (Very Strong, Sharp)[3]Lacks the complex ring vibration peaks between 1650-1400 cm⁻¹. Serves as a simple acyl chloride reference.
5-Methylisoxazole-4-carbonyl chloride~1780 - 1800 (Predicted)Isomeric structure leads to subtle shifts in the oxazole ring fingerprint region compared to the target molecule.
Causality Behind the Spectral Shifts:
  • 4-Methyloxazole-5-carbonyl chloride vs. 4-Methyloxazole-5-carboxylic acid: The dramatic shift of the carbonyl peak from ~1710 cm⁻¹ in the acid to ~1800 cm⁻¹ in the acyl chloride is the primary evidence of successful synthesis.[4] This ~90 cm⁻¹ shift is due to the replacement of the hydroxyl group with the more electron-withdrawing chlorine atom. Simultaneously, the complete disappearance of the broad O-H band confirms the consumption of the starting material.

  • Influence of the Oxazole Ring: When comparing 4-Methyloxazole-5-carbonyl chloride to a simple aliphatic acyl chloride like acetyl chloride, the key difference lies in the fingerprint region.[3] The oxazole ring introduces a series of absorptions between 1650-1400 cm⁻¹, which are absent in acetyl chloride. These peaks confirm the presence of the heterocyclic core.

  • Isomeric Differentiation: The distinction between 4-Methyloxazole-5-carbonyl chloride and its isomer, 5-Methylisoxazole-4-carbonyl chloride, is more subtle. While both would show a strong acyl chloride C=O stretch, the pattern of C=N, C=C, and ring stretching modes in the fingerprint region would differ due to the different arrangement of atoms and substituent positions on the heterocyclic ring. This highlights the ability of FTIR to distinguish between closely related isomers.

Validated Experimental Protocol: FTIR Analysis of Acyl Chlorides

Acyl chlorides are highly reactive and moisture-sensitive. Care must be taken to use anhydrous conditions throughout the sample preparation and analysis process to prevent hydrolysis back to the carboxylic acid, which would compromise the spectrum.

Methodology: Attenuated Total Reflectance (ATR) FTIR

This protocol utilizes ATR-FTIR, which is ideal for reactive liquids as it requires only a small amount of sample and minimizes exposure to the atmosphere.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable dry solvent (e.g., anhydrous dichloromethane or hexane) and allow it to evaporate completely.

    • Acquire a background spectrum in the range of 4000-400 cm⁻¹. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (perform in a fume hood):

    • Under an inert atmosphere (e.g., a nitrogen-filled glove bag or a gentle stream of argon), draw a small amount (1-2 drops) of 4-Methyloxazole-5-carbonyl chloride into a dry glass pipette or syringe.

  • Spectrum Acquisition:

    • Quickly deposit a single drop of the sample directly onto the center of the ATR crystal.

    • Immediately initiate the sample scan. For a typical analysis, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ is sufficient.

    • The resulting spectrum should show a very strong, sharp peak around 1800 cm⁻¹ and no significant broad absorption in the 3300-2500 cm⁻¹ region.

  • Post-Analysis:

    • Immediately after analysis, clean the ATR crystal thoroughly with a dry solvent to remove the reactive acyl chloride.

    • Process the spectrum as needed (e.g., baseline correction). Label the key peaks corresponding to the C=O stretch, oxazole ring vibrations, and the C-Cl stretch.

Workflow for FTIR Analysis of a Reactive Intermediate

The following diagram outlines the logical flow for ensuring the quality and integrity of the spectral data.

FTIR_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_validation Validation Phase Clean_ATR 1. Clean ATR Crystal (Anhydrous Solvent) Collect_Bkg 2. Collect Background Spectrum Clean_ATR->Collect_Bkg Sample_Prep 3. Prepare Sample (Inert Atmosphere) Collect_Bkg->Sample_Prep Apply_Sample 4. Apply Sample to ATR Sample_Prep->Apply_Sample Acquire_Spectrum 5. Acquire Spectrum (16-32 scans, 4 cm⁻¹ res.) Apply_Sample->Acquire_Spectrum Check_CO 6. Verify Acyl Chloride C=O (~1800 cm⁻¹) Acquire_Spectrum->Check_CO Check_OH 7. Confirm Absence of O-H (3300-2500 cm⁻¹) Check_CO->Check_OH Peak Present Hydrolysis_Error Error: Sample Hydrolyzed Review Sample Handling Check_CO->Hydrolysis_Error Peak Absent/ Weak/Shifted Final_Cleanup 8. Clean ATR Crystal Immediately Check_OH->Final_Cleanup Band Absent Check_OH->Hydrolysis_Error Band Present

Caption: Workflow for acquiring and validating the FTIR spectrum of a reactive acyl chloride.

Conclusion

FTIR spectroscopy is an indispensable tool for the real-time characterization of 4-Methyloxazole-5-carbonyl chloride. The key to its successful application lies in understanding the diagnostic peaks and their chemical origins. The intense carbonyl stretch, shifted to a uniquely high frequency (~1800 cm⁻¹) by the adjacent chlorine atom, serves as the primary indicator of the acyl chloride group. Its appearance, coupled with the complete disappearance of the broad hydroxyl stretch from the starting carboxylic acid, provides definitive proof of a successful chemical transformation. By comparing the spectrum to simpler and isomeric analogues, researchers can confidently confirm the presence of both the acyl chloride functionality and the core heterocyclic structure, ensuring the quality of this critical intermediate for downstream applications in pharmaceutical and materials science.

References

  • PubChem. 3-(2-chlorophenyl)-5-methyl-4-Isoxazolecarbonyl chloride. (n.d.). Retrieved January 27, 2026, from [Link]

  • Reva, I., et al. (2010). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. The Journal of Physical Chemistry A, 114(34), 9071-9083. Available from: [Link]

  • ResearchGate. FTIR spectra of 1H-Imidazole-4-carboxylic acid. (n.d.). Retrieved January 27, 2026, from [Link]

  • PubChem. 4-Methyloxazole-5-carbonitrile. (n.d.). Retrieved January 27, 2026, from [Link]

  • University of Calgary. Infrared spectra of acid chlorides. (n.d.). Retrieved January 27, 2026, from [Link]

  • Lee, J. H., et al. (2003). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 59(1), o103-o104. Available from: [Link]

  • NIST. Acetyl chloride. (n.d.). In NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

  • Al-Azzawi, A. M., & Faiq, R. A. (2018). Synthesis and Antimicrobial Activity Screening of New Cyclic Imides Comprising Antipyrine and Oxazole Cycles. International Journal of Drug Delivery Technology, 8(4), 205-211. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. (2022). Retrieved January 27, 2026, from [Link]

  • Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.).
  • ResearchGate. Measured infrared spectra of azoles. (n.d.). Retrieved January 27, 2026, from [Link]

  • ResearchGate. FT-IR spectra of a 4-methyl carbazol-3-carboxylic acid. (n.d.). Retrieved January 27, 2026, from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23. Available from: [Link]

  • ResearchGate. FT-IR of fatty acyl chlorides. (n.d.). Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. (n.d.). Retrieved January 27, 2026, from [Link]

  • Google Patents. Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (n.d.).
  • CUTM Courseware. Oxazole.pdf. (n.d.). Retrieved January 27, 2026, from [Link]

  • Wikipedia. Acyl chloride. (n.d.). Retrieved January 27, 2026, from [Link]

  • Wang, Z., et al. (2007). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 12(5), 1072-1077. Available from: [Link]

  • ResearchGate. Vibrational frequencies of the homoleptic cobalt carbonyls. (n.d.). Retrieved January 27, 2026, from [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Retrieved January 27, 2026, from [Link]

  • Zhou, M., & Andrews, L. (2000). Spectroscopic and Theoretical Investigations of Vibrational Frequencies in Binary Unsaturated Transition-Metal Carbonyl Cations, Neutrals, and Anions. The Journal of Physical Chemistry A, 104(11), 2618-2625. Available from: [Link]

  • NIST. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. (n.d.). In NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

Sources

Beyond the Acyl Chloride: A Comparative Guide to Alternative Synthetic Routes for 4-Methyloxazole-5-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of bioactive molecules, the formation of the amide bond is a cornerstone transformation. For derivatives of 4-methyloxazole-5-carboxylic acid, a key building block in numerous pharmaceutical and agrochemical candidates, the traditional route via the acyl chloride has long been a standard. However, the use of 4-methyloxazole-5-carbonyl chloride is not without its challenges, including its moisture sensitivity, corrosive nature, and the generation of stoichiometric hydrogen chloride waste. This guide provides a comprehensive comparison of alternative, modern synthetic strategies that circumvent the need for the acyl chloride, offering milder conditions, improved safety profiles, and greater functional group tolerance. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Limitations of the Acyl Chloride Route

The conversion of a carboxylic acid to its corresponding acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride, is a classic method for activating the carboxyl group for amidation. While effective, this approach presents several drawbacks, particularly in the context of complex molecule synthesis:

  • Harsh Reaction Conditions: The generation of the acyl chloride often requires elevated temperatures and the use of corrosive reagents, which can be incompatible with sensitive functional groups elsewhere in the molecule.

  • Stoichiometric Byproducts: The reaction produces stoichiometric amounts of acidic byproducts (e.g., HCl, SO₂), necessitating the use of a base in the subsequent amidation step to neutralize the acid and drive the reaction to completion. This can complicate workup and purification.

  • Moisture Sensitivity: Acyl chlorides are highly susceptible to hydrolysis, requiring strictly anhydrous conditions for their preparation and handling, which can be challenging on a larger scale.

  • Safety Concerns: Reagents like thionyl chloride and oxalyl chloride are toxic and corrosive, posing handling risks.

These limitations have spurred the development of a diverse toolbox of "coupling reagents" that facilitate direct amide bond formation from the carboxylic acid, offering a more benign and often more efficient alternative.

Modern Amide Coupling Methodologies: A Head-to-Head Comparison

The most prevalent modern alternatives to the acyl chloride method involve the in-situ activation of the carboxylic acid using coupling reagents. These reagents typically generate a highly reactive intermediate that is readily attacked by the amine nucleophile. We will now compare three of the most widely used classes of coupling reagents: Carbodiimides (DCC and EDC), and Uronium/Aminium salts (HATU).

Carbodiimide-Mediated Coupling: The Workhorses of Amide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most common and cost-effective coupling reagents.[1] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2]

Mechanism of Carbodiimide Coupling:

RCOOH 4-Methyloxazole- 5-carboxylic acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + Carbodiimide Carbodiimide DCC or EDC Amide 4-Methyloxazole- 5-carboxamide Acylisourea->Amide + Amine Urea Urea Byproduct Acylisourea->Urea Amine R'-NH2 Amine->Amide

Caption: General mechanism of carbodiimide-mediated amide bond formation.

Experimental Comparison:

Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)Purification Notes
DCC HOBtDIPEADCM12~85Dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration.[3]
EDC HOBtDIPEADMF12~90EDC and its urea byproduct are water-soluble, facilitating easier removal during aqueous workup.[4]

Detailed Protocol: EDC/HOBt Coupling of 4-Methyloxazole-5-carboxylic Acid

  • To a solution of 4-methyloxazole-5-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Advantages of Carbodiimide Coupling:

  • Cost-effective and readily available reagents.

  • Generally high yielding. [1]

  • Well-established and widely used.

Disadvantages and Mitigation:

  • Byproduct Removal: A significant drawback of DCC is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[3] Filtration is often effective for its removal. EDC is generally preferred due to the water-solubility of its corresponding urea byproduct, which simplifies the workup.[4]

  • Racemization: For chiral carboxylic acids, there is a risk of epimerization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can suppress this side reaction by forming an active ester intermediate that is less prone to racemization.[5]

Uronium/Aminium Salt-Based Coupling: For Speed and Efficiency

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents that often provide faster reaction times and higher yields, particularly for challenging substrates.[3]

Mechanism of HATU Coupling:

RCOOH 4-Methyloxazole- 5-carboxylic acid ActiveEster OAt-Active Ester Intermediate RCOOH->ActiveEster + HATU HATU HATU Amide 4-Methyloxazole- 5-carboxamide ActiveEster->Amide + Amine Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Amine R'-NH2 Amine->Amide

Sources

A Senior Application Scientist's Guide to Derivatives of 4-Methyloxazole-5-carbonyl chloride: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 4-Methyloxazole-5-carbonyl Scaffold

In the landscape of modern medicinal chemistry, the oxazole ring stands out as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic and steric properties make it an ideal building block for designing novel therapeutic agents with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] Among the various oxazole-containing starting materials, 4-Methyloxazole-5-carbonyl chloride has emerged as a particularly valuable and versatile reagent for the synthesis of diverse compound libraries.

This guide provides a detailed characterization of derivatives synthesized from 4-Methyloxazole-5-carbonyl chloride, offering a comparative analysis of their performance against alternative heterocyclic systems. We will delve into the synthetic strategies, spectroscopic characterization, and biological evaluation of these compounds, supported by experimental data and established protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this powerful chemical entity.

Synthesis of Derivatives from 4-Methyloxazole-5-carbonyl chloride: A Practical Approach

The primary utility of 4-Methyloxazole-5-carbonyl chloride lies in its reactivity as an acylating agent, readily forming stable amide and ester linkages with a wide array of nucleophiles. This allows for the straightforward synthesis of large and diverse libraries of compounds for biological screening.

General Synthesis of 4-Methyloxazole-5-carboxamides

The reaction of 4-Methyloxazole-5-carbonyl chloride with primary or secondary amines is a robust and high-yielding method for the preparation of the corresponding carboxamides. The general reaction scheme is depicted below.

4-Methyloxazole-5-carbonyl_chloride 4-Methyloxazole-5-carbonyl chloride Product N-substituted-4-methyloxazole-5-carboxamide 4-Methyloxazole-5-carbonyl_chloride->Product + Amine R1R2NH Amine->Product + Base Base (e.g., Triethylamine, Pyridine) Base->Product catalyst Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Product

Caption: General reaction scheme for the synthesis of N-substituted-4-methyloxazole-5-carboxamides.

A detailed, step-by-step protocol for a representative amidation reaction is provided in the "Experimental Protocols" section of this guide.

General Synthesis of 4-Methyloxazole-5-carboxylates

Similarly, the synthesis of esters from 4-Methyloxazole-5-carbonyl chloride can be achieved by reaction with a variety of alcohols in the presence of a base.

4-Methyloxazole-5-carbonyl_chloride 4-Methyloxazole-5-carbonyl chloride Product 4-Methyloxazole-5-carboxylate ester 4-Methyloxazole-5-carbonyl_chloride->Product + Alcohol R-OH Alcohol->Product + Base Base (e.g., Pyridine) Base->Product catalyst

Caption: General reaction scheme for the synthesis of 4-methyloxazole-5-carboxylate esters.

Detailed Characterization of 4-Methyloxazole-5-carboxamide Derivatives

A thorough characterization of synthesized compounds is paramount to confirm their identity, purity, and structure. The following sections outline the expected spectroscopic data for a representative series of N-aryl-4-methyloxazole-5-carboxamides.

Spectroscopic Data

The structural confirmation of newly synthesized compounds relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
N-phenyl-4-methyloxazole-5-carboxamide ~10.2 (s, 1H, NH), 7.8-7.1 (m, 5H, Ar-H), 8.2 (s, 1H, oxazole-H), 2.6 (s, 3H, CH₃)~160 (C=O), 158 (oxazole C2), 152 (oxazole C5), 138 (oxazole C4), 138-120 (Ar-C), 12 (CH₃)~3300 (N-H), ~1670 (C=O amide I), ~1530 (N-H bend, amide II), ~1600, 1490 (C=C aromatic)Expected [M]+
N-(4-chlorophenyl)-4-methyloxazole-5-carboxamide ~10.3 (s, 1H, NH), 7.7 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 8.2 (s, 1H, oxazole-H), 2.6 (s, 3H, CH₃)~160 (C=O), 158 (oxazole C2), 152 (oxazole C5), 138 (oxazole C4), 137-121 (Ar-C), 12 (CH₃)~3300 (N-H), ~1675 (C=O amide I), ~1525 (N-H bend, amide II), ~1590, 1490 (C=C aromatic), ~830 (C-Cl)Expected [M]+ and [M+2]+
N-(4-methoxyphenyl)-4-methyloxazole-5-carboxamide ~10.1 (s, 1H, NH), 7.6 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 8.2 (s, 1H, oxazole-H), 3.8 (s, 3H, OCH₃), 2.6 (s, 3H, CH₃)~160 (C=O), 158 (oxazole C2), 152 (oxazole C5), 138 (oxazole C4), 156, 131, 122, 114 (Ar-C), 55 (OCH₃), 12 (CH₃)~3300 (N-H), ~1665 (C=O amide I), ~1535 (N-H bend, amide II), ~1605, 1510 (C=C aromatic), ~1245 (C-O)Expected [M]+

Note: The exact chemical shifts and absorption frequencies will vary depending on the solvent and the specific substitution pattern of the aromatic ring. The provided data is based on typical values reported in the literature for similar structures.[4][5]

Comparative Performance Analysis: 4-Methyloxazole Derivatives vs. Alternatives

The true measure of a novel class of compounds lies in its performance relative to existing therapeutic agents or other heterocyclic scaffolds. In this section, we will compare the biological activities of derivatives of 4-Methyloxazole-5-carbonyl chloride with those of other well-established heterocyclic compounds.

Antimicrobial Activity

The oxazole scaffold is a known pharmacophore in antimicrobial agents. Derivatives of 4-methyloxazole-5-carboxamide have shown promising activity against a range of bacterial and fungal pathogens.

Compound Class Target Organism(s) Reported MIC Range (µg/mL) Reference(s)
4-Methyloxazole-5-carboxamides Staphylococcus aureus, Bacillus subtilis125-500[6]
Isoxazole Derivatives S. aureus, E. coli1.1 - 10.3[7]
1,3,4-Oxadiazole Derivatives S. aureus4 - 32[8]
1,3,4-Thiadiazole Derivatives Gram-positive and Gram-negative bacteria>90% inhibition in many cases[9]
Triazole Derivatives S. aureus, E. coliModerate to mild inhibition[10]

Analysis: While direct, head-to-head comparisons are limited in the literature, the data suggests that 1,3,4-oxadiazole and isoxazole derivatives often exhibit lower MIC values (higher potency) against certain bacterial strains compared to the reported values for some 4-methyloxazole-5-carboxamides.[7][8] However, the broad-spectrum potential and synthetic accessibility of the 4-methyloxazole scaffold make it a highly attractive starting point for further optimization.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and heterocyclic compounds are at the forefront of this effort. Oxazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as the inhibition of tubulin polymerization and targeting STAT3.[11]

Compound Class Cancer Cell Line(s) Reported IC₅₀ Range (µM) Reference(s)
4-Methyloxazole Derivatives MKN-45, A549, H4600.64 - 2.68 (for a promising derivative)
Isoxazole Derivatives MCF-7, 4T1, PC-3Varies widely, some in the low µM range
1,3,4-Oxadiazole Derivatives HEPG2, MCF7, SW1116, BGC823Often more potent than 5-fluorouracil
Thiazole-5-carboxamides A-549, Bel7402, HCT-8Moderate activity[12]
Triazole Derivatives VariousVaries widely[13]

Analysis: The anticancer potential of 4-methyloxazole derivatives is significant, with some compounds demonstrating low micromolar IC₅₀ values. The comparative data indicates that 1,3,4-oxadiazoles are a particularly potent class of anticancer agents.[14] The choice of heterocyclic scaffold in anticancer drug design is highly dependent on the specific molecular target and the desired structure-activity relationship.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key therapeutic goal. Oxazole and isoxazole derivatives have demonstrated significant anti-inflammatory properties.

Compound Class In Vitro/In Vivo Model Reported Activity Reference(s)
Oxazole Derivatives Heat-induced albumin denaturationGood inhibitory potential[15]
Isoxazole Derivatives Carrageenan-induced paw edema (in vivo)Potent inhibitory effect[13]
4-Methylcoumarin Derivatives LPS-induced inflammation in microglial cellsInhibition of NO, TXB₂, and TNF-α production[16]
1,2,4-Triazole Derivatives Carrageenan-induced paw edema (in vivo)High percentage of inhibition, comparable to diclofenac[17]

Analysis: The available data suggests that isoxazole and 1,2,4-triazole derivatives are particularly potent anti-inflammatory agents in vivo.[13][17] While in vitro data for oxazole derivatives is promising, further in vivo studies are needed to fully assess their therapeutic potential in this area.[15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of derivatives of 4-Methyloxazole-5-carbonyl chloride.

Protocol 1: Synthesis of N-(4-chlorophenyl)-4-methyloxazole-5-carboxamide

cluster_0 Reaction Setup cluster_1 Addition of Acyl Chloride cluster_2 Reaction Progression and Workup cluster_3 Purification Step1 Dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Step2 Cool the solution to 0 °C in an ice bath. Step1->Step2 Step3 Add a solution of 4-Methyloxazole-5-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise. Step2->Step3 Step4 Stir the reaction mixture at 0 °C for 30 minutes. Step3->Step4 Step5 Allow the reaction to warm to room temperature and stir for 4-6 hours. Step4->Step5 Step6 Monitor reaction progress by TLC. Step5->Step6 Step7 Quench the reaction with water and separate the organic layer. Step6->Step7 Step8 Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Step7->Step8 Step9 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Step8->Step9 Step10 Purify the crude product by column chromatography or recrystallization. Step9->Step10

Caption: Experimental workflow for the synthesis of N-(4-chlorophenyl)-4-methyloxazole-5-carboxamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is critical to prevent the hydrolysis of the highly reactive acyl chloride.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

  • Base: Triethylamine is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Workup: The aqueous workup is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials.

Protocol 2: Characterization of Synthesized Compounds

Start Purified Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR MS Mass Spectrometry (e.g., ESI-MS) Start->MS IR Infrared Spectroscopy (e.g., ATR-FTIR) Start->IR Purity Purity Analysis (e.g., HPLC, Elemental Analysis) Start->Purity Data_Analysis Data Analysis and Structural Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Purity->Data_Analysis

Caption: Workflow for the spectroscopic characterization and purity analysis of synthesized compounds.

Self-Validating System: Each characterization technique provides a piece of the structural puzzle. The ¹H and ¹³C NMR spectra give detailed information about the carbon-hydrogen framework.[5] IR spectroscopy confirms the presence of key functional groups, such as the amide C=O and N-H bonds. Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.[9] Finally, HPLC or elemental analysis provides a quantitative measure of the compound's purity. The congruence of data from all these techniques provides a high degree of confidence in the assigned structure.

Conclusion and Future Outlook

Derivatives synthesized from 4-Methyloxazole-5-carbonyl chloride represent a promising class of compounds with a wide range of potential therapeutic applications. Their straightforward synthesis and the tunability of their physicochemical and biological properties through simple modification of the amide or ester substituent make them an attractive scaffold for drug discovery programs.

While the comparative analysis presented in this guide suggests that other heterocyclic systems may exhibit superior potency in certain biological assays, the versatility and synthetic tractability of the 4-methyloxazole core should not be underestimated. Future research should focus on the synthesis and evaluation of larger, more diverse libraries of these derivatives, with a particular emphasis on establishing clear structure-activity relationships. Such studies will undoubtedly unlock the full therapeutic potential of this valuable heterocyclic building block.

References

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (n.d.). PubMed Central (PMC). [Link]

  • In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. (2025, February 1). ResearchGate. [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018, December 18). PubMed Central (PMC). [Link]

  • In vitro anticancer activity (IC 50 , μM) of 4β-triazole-linked glucose-podophyllotoxin conjugates 24–44. (n.d.). ResearchGate. [Link]

  • Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. (2021, November 9). The Journal of Chemical Physics. [Link]

  • Screening of anti-inflammatory activity of 4.5- dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema mo. (2023, December 31). ResearchGate. [Link]

  • Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. (2025, August 22). Asian Journal of Chemical Sciences. [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024, January 29). ResearchGate. [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2025, August 6). ResearchGate. [Link]

  • 4-Methyloxazole. (n.d.). PubChem. [Link]

  • Electrochemically promoted synthesis of polysubstituted oxazoles from β- diketone derivatives and benzylamines under mild. (n.d.). Supporting Information. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. [Link]

  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. (n.d.). PubMed. [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025, November 11). MDPI. [Link]

  • (PDF) Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. (2025, August 26). ResearchGate. [Link]

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023, July 24). National Institutes of Health. [Link]

  • SYNTHESIS OF N-SUBSTITUTED 2-ALKYL-4-ARYLOXAZOLE-5-CARBOXAMIDES. (n.d.). Taylor & Francis. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (n.d.). BMC Chemistry. [Link]

  • Carbon-13 nuclear magnetic resonance spectra of oxazoles. (2021, April 6). the University of Groningen research portal. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. [Link]

  • Anti-inflammatory activity of compounds 4b, 4c, 4f, 4g, 4j, 4m, 4n and standard drug. (n.d.). ResearchGate. [Link]

  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub. [Link]

  • Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. (2022, January 19). PubMed. [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023, January 15). Journal of Drug Delivery and Therapeutics. [Link]

  • Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. (n.d.). PubMed Central. [Link]

  • Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. (2025, August 8). ResearchGate. [Link]

  • hydroxymethylimidazoles by hydroxymethylation and decarboxylation of imidazole‐4(5)‐carboxylic acids. (n.d.). Sci-Hub. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. (2022, October 2). Semantic Scholar. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. [Link]

  • IC50 values and dose–response curves of designed.... (n.d.). ResearchGate. [Link]

  • Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. (2023, August 30). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Oxazole. (n.d.). NIST WebBook. [Link]

  • (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2022, December 30). ResearchGate. [Link]

  • 1H NMR spectrum of compound 4. (n.d.). ResearchGate. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (n.d.). MDPI. [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024, November 21). Research Results in Pharmacology. [Link]

  • Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (n.d.). National Institutes of Health. [Link]

  • EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. [Link]

  • 4-Methylcoumarin Derivatives With Anti-Inflammatory Effects in Activated Microglial Cells. (n.d.). PubMed. [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of 4-Methyloxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of high-performance liquid chromatography (HPLC) methods for assessing the purity of 4-Methyloxazole-5-carbonyl chloride. This crucial intermediate in pharmaceutical synthesis is highly reactive, presenting unique analytical challenges. This document will explore two primary approaches: a direct reversed-phase HPLC method and a method employing pre-column derivatization. The causality behind experimental choices, self-validating protocols, and supporting data are central to this guide, ensuring scientific integrity and practical applicability.

The Analytical Challenge: Reactivity of Acyl Chlorides

4-Methyloxazole-5-carbonyl chloride is an acyl chloride, a class of compounds known for their high reactivity, particularly towards nucleophiles. This inherent reactivity is advantageous in synthesis but poses a significant hurdle for analytical characterization. The primary degradation pathway is hydrolysis to the corresponding carboxylic acid, 4-methyloxazole-5-carboxylic acid, which is often the main process-related impurity.[1] Direct analysis by HPLC is often challenging as the aqueous mobile phases can induce on-column degradation, leading to inaccurate purity assessments.[2][3]

Strategic Approaches to Purity Analysis

Two primary strategies are compared in this guide:

  • Direct Reversed-Phase HPLC Analysis: This approach aims to analyze the acyl chloride in its native form. The key challenge lies in minimizing on-column degradation.

  • Pre-column Derivatization followed by HPLC Analysis: This strategy involves converting the reactive acyl chloride into a more stable derivative prior to HPLC analysis. This approach can offer improved accuracy and robustness.[2][4]

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the absolute quantification of the acyl chloride.

ParameterDirect RP-HPLC MethodPre-column Derivatization (with Anhydrous Methanol)Rationale and Field Insights
Principle Direct separation of the acyl chloride from its impurities.Conversion of the acyl chloride to a stable methyl ester derivative prior to analysis.Direct analysis is faster but risks on-column degradation. Derivatization adds a sample preparation step but ensures the stability of the analyte, leading to more reliable quantitative results.[2]
Primary Analyte 4-Methyloxazole-5-carbonyl chloride4-Methyloxazole-5-carboxylate methyl esterThe derivatization changes the target analyte, which must be considered in method validation and impurity profiling.
Column Chemistry Phenyl-HexylC18A Phenyl-Hexyl column is chosen for the direct method due to potential π-π interactions with the oxazole ring, offering alternative selectivity to a standard C18 column and potentially better resolution from closely related impurities.[1][5] A C18 column provides robust, general-purpose retention for the less polar methyl ester derivative.
Mobile Phase Acetonitrile/Water (acidified with 0.1% Formic Acid)Acetonitrile/Water (acidified with 0.1% Formic Acid)Acetonitrile is preferred over methanol for its lower UV absorbance and backpressure.[6][7] Acidification of the mobile phase helps to suppress the ionization of the carboxylic acid impurity, leading to better peak shape and retention.[8][9]
Detection (UV) 260 nm260 nmBased on the UV absorbance of the oxazole moiety, 260 nm is a suitable wavelength for detecting both the parent compound and its derivatives.
Key Advantage Speed and simplicity of sample preparation.Accuracy and robustness of the analytical result.For in-process controls where speed is critical, a direct method might be suitable. For final product release and stability studies, the accuracy of a derivatization method is paramount.
Key Disadvantage Potential for inaccurate quantification due to on-column hydrolysis.Longer sample preparation time and the need to validate the derivatization reaction.The derivatization reaction must be optimized to ensure complete and reproducible conversion of the acyl chloride.

Experimental Protocols

Method 1: Direct Reversed-Phase HPLC Analysis

This method is designed for rapid purity assessment, with the understanding that the reported purity may be influenced by on-column hydrolysis.

Instrumentation:

  • HPLC system with a UV detector

  • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% formic acid. Filter and degas the mobile phase.

  • Sample Preparation: Dissolve an accurately weighed amount of 4-Methyloxazole-5-carbonyl chloride in anhydrous acetonitrile to a final concentration of approximately 0.5 mg/mL. Prepare the sample immediately before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection: UV at 260 nm

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Causality Behind Experimental Choices:

  • Anhydrous Acetonitrile Diluent: To minimize hydrolysis of the acyl chloride before injection.

  • Immediate Analysis: To reduce the time the analyte spends in solution, further minimizing pre-analysis degradation.

  • Acidified Mobile Phase: To ensure consistent peak shape and retention of the potential carboxylic acid impurity.[8]

Method 2: Pre-column Derivatization with Anhydrous Methanol

This method provides a more accurate and robust assessment of purity by converting the unstable acyl chloride to a stable methyl ester.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Anhydrous Methanol (ACS grade)

  • Formic acid (ACS grade)

Procedure:

  • Derivatization Reaction:

    • Accurately weigh approximately 10 mg of 4-Methyloxazole-5-carbonyl chloride into a clean, dry vial.

    • Add 1.0 mL of anhydrous methanol.

    • Cap the vial and allow the reaction to proceed at room temperature for 15 minutes.

  • Sample Preparation: Dilute the reaction mixture with the mobile phase to a final concentration of approximately 0.5 mg/mL (based on the initial weight of the acyl chloride).

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) containing 0.1% formic acid. Filter and degas the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection: UV at 260 nm

  • Analysis: Inject the derivatized sample and record the chromatogram. The purity is calculated based on the area percentage of the methyl ester peak relative to all other peaks.

Causality Behind Experimental Choices:

  • Anhydrous Methanol: To ensure the derivatization reaction proceeds to completion without competing hydrolysis.

  • C18 Column: A standard C18 column provides excellent retention and separation for the relatively non-polar methyl ester derivative.

  • Validation of Derivatization: It is crucial to verify that the derivatization reaction goes to completion to ensure accurate quantification. This can be done by analyzing samples at different reaction times or by using a secondary analytical technique.

Visualization of Experimental Workflows

experimental_workflow cluster_direct Direct HPLC Analysis cluster_deriv Pre-column Derivatization HPLC d_start Weigh Sample d_dissolve Dissolve in Anhydrous ACN d_start->d_dissolve d_inject Inject Immediately d_dissolve->d_inject d_hplc HPLC Analysis (Phenyl-Hexyl Column) d_inject->d_hplc d_data Data Analysis d_hplc->d_data p_start Weigh Sample p_react React with Anhydrous MeOH p_start->p_react p_dilute Dilute with Mobile Phase p_react->p_dilute p_inject Inject p_dilute->p_inject p_hplc HPLC Analysis (C18 Column) p_inject->p_hplc p_data Data Analysis p_hplc->p_data

Caption: Comparative workflow for direct vs. derivatization HPLC analysis.

Logical Relationships in Method Development

method_development_logic analyte 4-Methyloxazole-5- carbonyl chloride reactivity High Reactivity (Acyl Chloride) analyte->reactivity hydrolysis Hydrolysis to Carboxylic Acid reactivity->hydrolysis direct_hplc Direct HPLC reactivity->direct_hplc derivatization_hplc Derivatization HPLC reactivity->derivatization_hplc on_column_degradation On-column Degradation Risk direct_hplc->on_column_degradation stable_derivative Formation of Stable Derivative derivatization_hplc->stable_derivative accuracy_issue Potential Inaccuracy on_column_degradation->accuracy_issue improved_accuracy Improved Accuracy and Robustness stable_derivative->improved_accuracy

Caption: Decision logic for HPLC method selection based on analyte reactivity.

Conclusion and Recommendations

The choice between direct and derivatization HPLC methods for the purity assessment of 4-Methyloxazole-5-carbonyl chloride is a balance between speed and accuracy.

  • For rapid in-process control , where a relative purity value is sufficient and speed is paramount, the direct HPLC method can be employed with caution. The potential for on-column degradation should be acknowledged and, if possible, minimized by using a non-aqueous mobile phase if compatible with the required separation.

  • For formal purity determination, stability studies, and quality control release testing , the pre-column derivatization method is strongly recommended. The conversion of the reactive acyl chloride to a stable derivative ensures the integrity of the analysis and provides a more accurate and reliable measure of purity.

Ultimately, the choice of method should be guided by a thorough understanding of the analytical requirements and validated to be fit for its intended purpose.

References

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • Zhang, T., & Li, Y. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 253-259. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Kiff, R. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 56-63. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. Retrieved from [Link]

  • Faust, J. A. (1970). U.S. Patent No. US3538110A. Washington, DC: U.S. Patent and Trademark Office.
  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Chrom Tech, Inc. (2023, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies: A Review. MedCrave Online Journal of Chemistry, 1(1), 00003. Retrieved from [Link]

  • Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC North America, 31(11), 942-949. Retrieved from [Link]

  • Finetech Industry Limited. (n.d.). 4-Methyloxazole-5-carbonyl chloride | CAS: 62348-24-7. Retrieved from [Link]

  • Singh, A., & Sharma, P. K. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biomedical and Pharmaceutical Sciences, 27(4S), 7205. Retrieved from [Link]

  • Li, Q., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Yield Analysis of Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Amide Bond

The amide bond is the cornerstone of peptides, proteins, and a vast array of pharmaceuticals and advanced materials. Its synthesis—the coupling of a carboxylic acid and an amine—is one of the most frequently performed reactions in medicinal chemistry and drug development.[1] However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires the "activation" of the carboxylic acid. This necessity has given rise to a plethora of "coupling agents," specialized reagents designed to facilitate this crucial transformation efficiently and with high fidelity.[1][2]

The choice of coupling agent is not trivial; it can dramatically impact reaction yield, purity, cost, and the structural integrity of chiral centers.[3][4] Not all coupling reagents perform equally well for a given pair of substrates, and considerations must be balanced against the need for high yield, selectivity, and low epimerization.[3] This guide provides an in-depth comparative analysis of common coupling agents, supported by mechanistic insights and a practical, field-tested protocol for conducting your own comparative yield analysis.

Fundamentals of Amide Bond Formation: The Activation Principle

The core principle behind all coupling agents is the in situ conversion of a carboxylic acid into a more reactive species, an activated intermediate, which is then susceptible to nucleophilic attack by an amine.[4][5] This process generally involves two key steps:

  • Activation: The coupling reagent reacts with the carboxylate to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride.[1][6]

  • Aminolysis: The amine nucleophile attacks the activated intermediate, forming the tetrahedral intermediate which then collapses to the stable amide bond and releases the coupling agent byproduct.[4]

The efficacy of a coupling agent is determined by the speed and efficiency of these two steps, as well as its ability to minimize common side reactions.

A Comparative Analysis of Major Coupling Agent Classes

Coupling agents are typically categorized into several major classes based on their core chemical structure. Each class possesses a distinct mechanism of action, along with its own set of advantages and disadvantages.

Carbodiimides

Carbodiimides are among the most established and widely used coupling agents due to their accessibility and effectiveness.[1] Common examples include Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][6][7]

Mechanism of Action: Carbodiimides react with carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate can then be directly attacked by the amine.[6] However, the O-acylisourea is highly reactive and prone to racemization and rearrangement into a stable N-acylurea byproduct.[6] To mitigate this, carbodiimide reactions are almost always performed with additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt).[4][7][8] These additives rapidly trap the O-acylisourea to form a less reactive but more stable active ester, which couples to the amine with minimal racemization.[6][8]

Carbodiimide_Mechanism cluster_activation Activation cluster_trapping Additive Trapping cluster_coupling Aminolysis RCOOH R-COOH Acylisourea O-Acylisourea (Highly Reactive) RCOOH->Acylisourea + DIC DIC DIC (R'-N=C=N-R') Amine R''-NH2 HOBt HOBt (Additive) ActiveEster HOBt Active Ester (Stable Intermediate) Acylisourea->ActiveEster + HOBt N-Acylurea\n(Side Product) N-Acylurea (Side Product) Acylisourea->N-Acylurea\n(Side Product) Rearrangement Amide Amide (R-CO-NHR'') ActiveEster->Amide + R''-NH2 Urea Diisopropylurea (Byproduct)

Caption: Carbodiimide activation pathway with HOBt additive to suppress side reactions.

Aminium/Uronium and Phosphonium Salts

In recent years, aminium/uronium and phosphonium salt-based reagents have become popular for their high coupling efficiency and low rates of side reactions.[4] Prominent examples include HATU, HBTU, and PyBOP.

  • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on the HOAt core and is known for its high reactivity and low racemization rates.[7]

  • HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the HOBt-based analogue of HATU.

  • PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that converts carboxylic acids into OBt active esters.[4]

Mechanism of Action: These reagents function similarly to the carbodiimide/additive system but in a pre-packaged, single-reagent format. They react directly with the carboxylate in the presence of a non-nucleophilic base (like Diisopropylethylamine, DIEA) to form the corresponding HOAt or HOBt active ester.[6] The uronium-based reagents (HATU, HBTU) are particularly efficient. It is crucial to pre-activate the carboxylic acid with these reagents before adding the amine, as uronium reagents can react with primary/secondary amines to form an unwanted guanidinium byproduct.[9]

HATU_Mechanism cluster_preactivation Pre-activation Step cluster_aminolysis Aminolysis Step RCOOH R-COOH HATU HATU Base Base (DIEA) Amine R''-NH2 RCOOH_node R-COOH ActiveEster HOAt Active Ester Formation of Active Ester RCOOH_node->ActiveEster HATU_node HATU HATU_node->ActiveEster Base_node Base Base_node->ActiveEster Amide Amide Product ActiveEster->Amide Addition of Amine Amine_node R''-NH2

Caption: General mechanism for aminium/uronium salt coupling agents like HATU.

Comparative Performance Data

The selection of a coupling agent often involves a trade-off between reactivity, cost, safety, and ease of workup. The following table summarizes key characteristics of commonly used reagents.

Coupling AgentClassTypical YieldRacemization RiskByproductKey AdvantagesKey Disadvantages
EDC/HOBt CarbodiimideGood to ExcellentLow with HOBtWater-soluble ureaEasy aqueous workup, lower costCan be less effective for hindered couplings
DCC/HOBt CarbodiimideGood to ExcellentLow with HOBtInsoluble DCUHigh reactivity, inexpensiveDCU byproduct can be difficult to remove
DIC/HOBt CarbodiimideGood to ExcellentLow with HOBtSoluble DIUNo precipitation of byproduct[4]DIU can be difficult to remove
HATU Aminium SaltExcellentVery LowWater-soluble tetramethylureaHigh reactivity, fast reactions[7]High cost, potential for side reaction with amine if not pre-activated[9]
HBTU Aminium SaltExcellentLowWater-soluble tetramethylureaEffective and widely usedLess reactive than HATU
PyBOP Phosphonium SaltExcellentVery LowHexamethylphosphoramide (HMPA) from BOPHigh reactivity, no guanylation side reaction[4]BOP byproduct (HMPA) is a carcinogen[4]; PyBOP is safer but expensive
CDMT/DMTMM TriazineGood to ExcellentLow1-hydroxy-3,5-dimethoxytriazineStable, can be used in aqueous/alcoholic solvents (DMTMM)[3]Higher cost, less common

Experimental Protocol: Head-to-Head Comparative Yield Analysis

To provide a framework for objective comparison, this protocol outlines a standardized experiment to evaluate the performance of different coupling agents for a specific acid-amine pair.

I. Objective

To determine the relative yield and purity of an amide product formed using a panel of different coupling agents under standardized conditions.

II. Materials & Reagents
  • Carboxylic Acid: (e.g., Boc-L-Phenylalanine), 1.0 equivalent

  • Amine: (e.g., Benzylamine), 1.1 equivalents

  • Coupling Agents (to be tested):

    • EDC (1.2 eq) with HOBt (1.2 eq)

    • DIC (1.2 eq) with HOBt (1.2 eq)

    • HATU (1.2 eq)

    • PyBOP (1.2 eq)

  • Base: Diisopropylethylamine (DIEA), 3.0 equivalents (for HATU and PyBOP)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Workup Reagents: Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, saturated NaCl (brine), anhydrous MgSO₄.

  • Analysis: TLC plates, LC-MS, ¹H NMR.

III. Experimental Workflow Diagram

Caption: Workflow for the parallel synthesis and comparison of amide coupling agents.

IV. Step-by-Step Procedure

Causality: This procedure uses a parallel synthesis approach to minimize variability in reaction time, temperature, and stirring, ensuring that the primary variable is the coupling agent itself.

  • Preparation: In four separate, dry reaction vials, add the carboxylic acid (e.g., 100 mg, 1.0 eq) and the amine (1.1 eq).

  • Reagent Addition (One protocol per vial):

    • Vial 1 (EDC/HOBt): Add DMF (2 mL), HOBt (1.2 eq), and DIEA (3.0 eq).

    • Vial 2 (DIC/HOBt): Add DMF (2 mL) and HOBt (1.2 eq).

    • Vial 3 (HATU): Add DMF (2 mL) and DIEA (3.0 eq).

    • Vial 4 (PyBOP): Add DMF (2 mL) and DIEA (3.0 eq).

  • Initiation: Cool all vials to 0°C in an ice bath. Add the respective coupling agent (1.2 eq) to each vial.

    • Rationale: Adding the coupling agent at 0°C helps to control any initial exotherm and can suppress side reactions.

  • Reaction: Remove the ice bath and stir all reactions at room temperature for a set time (e.g., 4 hours).

    • Rationale: A fixed reaction time allows for a direct comparison of conversion rates.

  • Monitoring: After 4 hours, take a small aliquot from each reaction, dilute it, and analyze by TLC or LC-MS to assess the extent of conversion.

  • Workup:

    • Dilute each reaction mixture with ethyl acetate (10 mL).

    • Wash sequentially with 1M HCl (2 x 5 mL), saturated NaHCO₃ (2 x 5 mL), and brine (1 x 5 mL).

    • Rationale: The acidic wash removes unreacted amine and the basic DIEA. The basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis and Yield Calculation:

    • Obtain the crude mass for each reaction.

    • Analyze the crude product by ¹H NMR to assess purity.

    • If necessary, purify the products by flash column chromatography.

    • Calculate the isolated yield for each reaction and compare the results.

Troubleshooting and Key Considerations

  • Racemization: A major concern, especially in peptide synthesis, is the loss of stereochemical integrity at the α-carbon.[4][10] Activation of protected amino acids can lead to racemization.[8][10] The use of additives like HOBt or HOAt is critical for suppressing this side reaction.[8] For particularly sensitive substrates, using reagents like HATU or performing the reaction at low temperatures is advisable.

  • Steric Hindrance: Coupling sterically hindered carboxylic acids or amines can be challenging and may result in low yields. Highly reactive reagents like HATU or COMU are often the best choice for these difficult couplings.[11][12]

  • Byproduct Removal: The choice of coupling agent can significantly impact the ease of purification. EDC is favored for its water-soluble urea byproduct, which is easily removed by an aqueous workup.[13] In contrast, the dicyclohexylurea (DCU) from DCC is insoluble and must be filtered off, which can be cumbersome.[4]

  • Solvent Choice: While DMF is a common solvent, greener alternatives are being evaluated. It's important to ensure all reagents are soluble in the chosen solvent system.[12]

Conclusion

The selection of an amide coupling agent is a critical decision in the synthesis workflow that requires a balance of reactivity, cost, safety, and substrate scope. While modern aminium and phosphonium reagents like HATU and PyBOP often provide the highest yields and fastest reaction times, classic carbodiimide methods, particularly with EDC/HOBt, remain a cost-effective and reliable option with a straightforward workup. By understanding the mechanisms and trade-offs of each class and employing a systematic comparative analysis as outlined in this guide, researchers can make an informed, data-driven decision to optimize the synthesis of their target amide.

References

  • Reddit. (2023). HATU/PyBOP coupling procedure question. Available at: [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Available at: [Link]

  • ResearchGate. (n.d.). Amide bond formation: Beyond the myth of coupling reagents. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Available at: [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Available at: [Link]

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Available at: [Link]

  • The Royal Society of Chemistry. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science. Available at: [Link]

  • PubMed Central. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Available at: [Link]

  • NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Available at: [Link]

  • PMC - NIH. (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Available at: [Link]

Sources

The Synthetic Chemist's Guide to 4-Methyloxazole-5-carbonyl Chloride: A Versatile Acylating Agent in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and fine chemical synthesis, the choice of acylating agent is a critical decision that dictates reaction efficiency, product purity, and overall synthetic strategy. Among the heterocyclic acyl chlorides, 4-Methyloxazole-5-carbonyl chloride has emerged as a valuable building block for the introduction of the 4-methyloxazole-5-carboxamide and ester moieties, which are prevalent in a range of biologically active molecules. This guide provides an in-depth technical overview of the applications of 4-Methyloxazole-5-carbonyl chloride, a comparative analysis with alternative reagents, and detailed experimental protocols to empower scientists in their synthetic endeavors.

Unveiling the Potential: The Role of the Oxazole Moiety

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is a common feature in numerous natural products and synthetic compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 4-methyloxazole-5-carbonyl unit, in particular, offers a synthetically versatile handle to incorporate this privileged scaffold into larger molecular architectures. The carbonyl chloride group provides a highly reactive site for nucleophilic acyl substitution, enabling the facile formation of amide and ester bonds.

Synthesis of 4-Methyloxazole-5-carbonyl Chloride: A Necessary Prelude

The preparation of 4-Methyloxazole-5-carbonyl chloride is a crucial first step for its subsequent application. Typically, it is synthesized from the corresponding carboxylic acid, 4-methyl-1,3-oxazole-5-carboxylic acid. The conversion of the carboxylic acid to the acyl chloride can be achieved using various chlorinating agents.

A common and effective method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). The reaction proceeds by converting the carboxylic acid into a highly reactive acyl chlorosulfite intermediate, which then collapses to the acyl chloride with the evolution of sulfur dioxide and hydrogen chloride gases.

Alternatively, oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) is another widely used method. This approach is often preferred for its milder reaction conditions and the volatile nature of its byproducts (CO, CO₂, and HCl).

For syntheses where the use of highly toxic and corrosive reagents like thionyl chloride or oxalyl chloride is a concern, safer alternatives such as bis(trichloromethyl) carbonate (triphosgene) can be employed. This solid reagent, in the presence of a catalytic amine base, can efficiently convert carboxylic acids to their corresponding acyl chlorides with reduced handling risks.

Synthesis_of_Acyl_Chloride Carboxylic_Acid 4-Methyl-1,3-oxazole- 5-carboxylic acid Acyl_Chloride 4-Methyloxazole-5- carbonyl chloride Carboxylic_Acid->Acyl_Chloride Reaction Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂, Triphosgene) Chlorinating_Agent->Acyl_Chloride Byproducts Byproducts (e.g., SO₂, HCl, CO, CO₂) Acyl_Chloride->Byproducts

Caption: Synthesis of 4-Methyloxazole-5-carbonyl chloride.

Core Applications: Amide and Ester Bond Formation

The primary utility of 4-Methyloxazole-5-carbonyl chloride lies in its ability to readily react with nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively.

Synthesis of 4-Methyloxazole-5-carboxamides

The reaction of 4-Methyloxazole-5-carbonyl chloride with primary or secondary amines is a robust and high-yielding method for the synthesis of 4-methyloxazole-5-carboxamides. These amides are key components of various pharmaceutical candidates. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a base to neutralize the hydrogen chloride byproduct. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.

Amide_Formation Acyl_Chloride 4-Methyloxazole-5- carbonyl chloride Amide 4-Methyloxazole-5-carboxamide Acyl_Chloride->Amide Acylation Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Amide Base Base (e.g., TEA, DIPEA) Salt Amine Hydrochloride Salt Base->Salt Amide->Salt

Caption: General workflow for amide bond formation.

Synthesis of 4-Methyloxazole-5-carboxylates (Esters)

Similarly, 4-Methyloxazole-5-carbonyl chloride reacts with alcohols to furnish the corresponding esters. This reaction is often catalyzed by a tertiary amine or pyridine, which acts as a nucleophilic catalyst and an acid scavenger. The choice of solvent is typically an aprotic one, like DCM or THF, to avoid competitive hydrolysis of the acyl chloride.

Comparative Analysis with Alternative Acylating Agents

The selection of an acylating agent is a critical parameter in synthetic planning. Here, we compare 4-Methyloxazole-5-carbonyl chloride with other common alternatives.

Feature4-Methyloxazole-5-carbonyl ChlorideCarboxylic Acid + Coupling Agent (e.g., DCC, EDC)Other Acyl Chlorides (e.g., Benzoyl Chloride)
Reactivity HighModerate to HighHigh
Byproducts HCl (requires a base to neutralize)Urea derivatives (can be difficult to remove)HCl
Substrate Scope Broad, effective with a wide range of amines and alcoholsBroad, but can be sensitive to sterically hindered substratesBroad
Handling Moisture-sensitive, corrosiveGenerally stable solids, but some are sensitizersMoisture-sensitive, corrosive
Cost Generally higher due to the specialized heterocyclic natureVaries, but often cost-effective for large-scale synthesisGenerally lower for common acyl chlorides
Key Advantage Direct and efficient introduction of the 4-methyloxazole moietyMilder reaction conditions, avoids the use of chlorinating agentsReadily available and cost-effective for simple acylations

Experimental Protocols

The following are representative, detailed protocols for the synthesis and application of 4-Methyloxazole-5-carbonyl chloride. These protocols are based on established methodologies for similar compounds and should be adapted and optimized for specific substrates.

Protocol 1: Synthesis of 4-Methyloxazole-5-carbonyl Chloride

Materials:

  • 4-Methyl-1,3-oxazole-5-carboxylic acid

  • Oxalyl chloride

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-methyl-1,3-oxazole-5-carboxylic acid (1.0 eq).

  • Add anhydrous DCM to the flask to create a slurry.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred slurry.

  • Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and by thin-layer chromatography (TLC) analysis of a quenched aliquot.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude 4-Methyloxazole-5-carbonyl chloride can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of an N-Aryl-4-methyloxazole-5-carboxamide

Materials:

  • 4-Methyloxazole-5-carbonyl chloride

  • Substituted aniline

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-Methyloxazole-5-carbonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the solution of the acyl chloride dropwise to the stirred aniline solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Conclusion

4-Methyloxazole-5-carbonyl chloride stands as a potent and versatile reagent for the incorporation of the 4-methyloxazole scaffold into a wide array of molecules. Its high reactivity, when managed with appropriate experimental conditions, allows for efficient and high-yielding syntheses of amides and esters. While alternatives exist for acylation reactions, the directness of this approach for introducing the specific 4-methyloxazole-5-carbonyl moiety makes it an invaluable tool in the arsenal of the synthetic chemist, particularly in the fields of medicinal chemistry and materials science. The protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful application of this important synthetic intermediate.

References

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Institutes of Health. [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2007). National Institutes of Health. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2017). ACS Publications - American Chemical Society. [Link]

  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

Safety Operating Guide

A Guide to the Safe Disposal of 4-Methyloxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential operational and safety protocols for the proper disposal of 4-methyloxazole-5-carbonyl chloride (CAS No: 62348-24-7). As a reactive acyl chloride, this compound necessitates a handling and disposal strategy that prioritizes the safety of laboratory personnel and ensures environmental compliance. The procedures outlined below are designed for researchers, scientists, and drug development professionals, offering a framework built on established chemical principles and safety standards. The core principle for neutralizing this compound is controlled hydrolysis, which converts the reactive acyl chloride into its corresponding, more stable carboxylic acid and neutralizes the corrosive hydrochloric acid byproduct.

Chemical Profile and Hazard Analysis

Understanding the inherent reactivity and hazards of 4-methyloxazole-5-carbonyl chloride is fundamental to its safe management. The molecule's key feature is the acyl chloride functional group, which is highly susceptible to nucleophilic attack.

Core Reactivity: The primary disposal concern is its vigorous, exothermic reaction with water and other nucleophiles (e.g., alcohols, amines). This hydrolysis reaction yields 4-methyl-5-oxazolecarboxylic acid and hydrogen chloride (HCl) gas.[1][2][3] The liberation of toxic and corrosive HCl gas presents a significant inhalation hazard.[1] Safety data for analogous compounds indicates that it "Reacts violently with water" and "Contact with water liberates toxic gas".[1]

Toxicological Summary: 4-Methyloxazole-5-carbonyl chloride is a corrosive material. Direct contact can cause severe burns to the skin, eyes, and respiratory tract.[4] Ingestion can lead to severe damage to the gastrointestinal tract.[4]

Property Information Source(s)
Chemical Name 4-Methyloxazole-5-carbonyl chloride[4][5]
CAS Number 62348-24-7[4]
Molecular Formula C₅H₄ClNO₂[5]
Molecular Weight 145.54 g/mol [5]
Primary Hazards Corrosive, Water-Reactive, Forms Toxic Gas with Water[1][4]
Incompatibilities Water, Strong Bases, Strong Oxidizing Agents, Alcohols[1]

Essential Safety Protocols

Prior to handling or beginning any disposal procedure, a rigorous safety protocol must be in place. This includes the mandatory use of appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls:

  • All handling and disposal operations must be conducted within a certified chemical fume hood to contain and exhaust the HCl gas produced during neutralization.

  • An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE): The following table outlines the minimum PPE required for handling 4-methyloxazole-5-carbonyl chloride.

Protection Type Recommended Equipment Rationale & Standard
Eye & Face Protection Tight-sealing safety goggles and a face shield.Protects against splashes of the corrosive liquid and potential violent reactions. Conforms to OSHA 29 CFR 1910.133 or EN166.[6]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). A flame-retardant lab coat or chemical-resistant apron.Prevents skin contact, which causes severe burns.[4] Contaminated clothing must be removed immediately and washed before reuse.[4]
Respiratory Protection Not typically required if work is performed within a certified fume hood. For emergencies, use a NIOSH/MSHA approved respirator with appropriate cartridges for acid gases.Protects against inhalation of corrosive HCl vapors.[1]

Step-by-Step Disposal Workflow

The following protocol details the controlled neutralization of small quantities (<10 g) of 4-methyloxazole-5-carbonyl chloride. This process must be performed with caution and undivided attention.

Workflow Diagram: Controlled Hydrolysis and Neutralization

G Figure 1: Disposal Workflow for 4-Methyloxazole-5-carbonyl chloride cluster_prep Preparation cluster_reaction Neutralization Reaction cluster_final Final Waste Processing A 1. Don PPE (Goggles, Face Shield, Gloves, Lab Coat) B 2. Prepare Neutralizing Solution (e.g., 5-10% aq. NaHCO₃ or NaOH) in an ice bath A->B C 3. Slowly add 4-Methyloxazole-5-carbonyl chloride to the cold, stirred solution B->C D 4. Monitor Reaction (Observe gas evolution & temperature) C->D Vigorous reaction! Add dropwise. E 5. Allow to Stir (Until reaction ceases, ~1-2 hours) D->E F 6. Check pH of Solution E->F G Is pH 6-8? F->G H 7a. Adjust pH with acid/base as needed G->H No I 7b. Transfer to Aqueous Hazardous Waste Container G->I Yes H->F

Caption: A flowchart illustrating the key steps for the safe disposal of 4-methyloxazole-5-carbonyl chloride.

Experimental Protocol
  • Preparation of Neutralizing Solution:

    • In a suitably sized beaker or flask equipped with a magnetic stir bar, prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). A dilute solution of a strong base like sodium hydroxide (NaOH) can also be used, but bicarbonate is often preferred as it is less hazardous and provides a visual cue (effervescence) of the reaction progress.

    • Place the container in an ice/water bath and begin stirring to cool the solution to 0-10 °C. The cold temperature helps to control the rate of the exothermic hydrolysis reaction.

  • Controlled Addition of the Acyl Chloride:

    • Using a pipette or dropping funnel, add the 4-methyloxazole-5-carbonyl chloride to the cold, vigorously stirred basic solution dropwise and at a very slow rate.

    • Causality: Adding the acyl chloride slowly is critical to manage the heat generated and to prevent a violent evolution of gas (CO₂ if using bicarbonate/carbonate and HCl which is then neutralized), which could cause splashing of the corrosive mixture.[7]

  • Reaction and Quenching:

    • Continue stirring the mixture in the ice bath. You will observe gas evolution as the acyl chloride is hydrolyzed and the resulting HCl is neutralized by the base.

    • Once the addition is complete, allow the mixture to stir for at least 1-2 hours, gradually warming to room temperature. This ensures the reaction has gone to completion.

  • Final pH Adjustment and Disposal:

    • Remove the container from the ice bath. Using a pH meter or pH paper, test the final solution.

    • The target pH should be between 6.0 and 8.0. If necessary, adjust the pH by slowly adding dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).

    • Once neutralized, the resulting aqueous solution should be transferred to a clearly labeled hazardous waste container designated for aqueous waste.[6][8]

    • Never dispose of this chemical, even after neutralization, down the sanitary sewer without explicit permission from your institution's Environmental Health & Safety (EHS) department, as local regulations may vary.[9][10]

Emergency Response Procedures

Spill Response:

  • For a small spill inside a fume hood, cover the spill with a solid neutralizing agent like sodium bicarbonate.

  • Once the fizzing has stopped, carefully collect the mixture with absorbent pads, place it in a sealed container, and dispose of it as hazardous waste.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them a cupful of water. Seek immediate medical attention.[1][4]

By adhering to this detailed protocol, laboratory professionals can ensure the safe and effective disposal of 4-methyloxazole-5-carbonyl chloride, mitigating risks and maintaining a secure research environment.

References

  • 5-Methyl-4-isoxazolecarbonyl chloride Material Safety Data Sheet. Chemsrc. [Link]

  • SAFETY DATA SHEET - 4-Methyloxazole-5-carbonyl chloride. Fisher Scientific. [Link]

  • 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | C11H7Cl2NO2. PubChem. [Link]

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl3NO2. PubChem. [Link]

  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. PubChem. [Link]

  • Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. [Link]

  • Acid Chlorides and Chloroformates - Safety and Handling. BASF. [Link]

  • Quenching Reactive Substances. Virginia Tech Chemistry Department. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]

  • Laboratory Waste - Module 2. Royal Society of Chemistry. [Link]

  • MSDS of Oxazole. Capot Chemical. [Link]

  • Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. MDPI. [Link]

  • A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health (NIH). [Link]

  • Hydrolysis of an acid chloride. YouTube. [Link]

  • Removing oxalyl chloride from acid chloride intermediate in ester formation. Reddit. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry. [Link]

  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Organic Syntheses. [Link]

Sources

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